Einecs 278-167-6
Description
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Structure
2D Structure
Properties
CAS No. |
75269-16-8 |
|---|---|
Molecular Formula |
C70H61Cl2N11O15P2 |
Molecular Weight |
1429.1 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(2-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C70H61Cl2N11O15P2/c1-88-50-31-27-48(28-32-50)70(47-21-10-5-11-22-47,49-29-33-51(89-2)34-30-49)90-39-58-56(37-60(93-58)82-43-78-62-64(74-41-76-66(62)82)80-68(84)45-17-6-3-7-18-45)98-100(87,96-55-26-15-13-24-53(55)72)92-40-59-57(97-99(86,91-36-16-35-73)95-54-25-14-12-23-52(54)71)38-61(94-59)83-44-79-63-65(75-42-77-67(63)83)81-69(85)46-19-8-4-9-20-46/h3-15,17-34,41-44,56-61H,16,36-40H2,1-2H3,(H,74,76,80,84)(H,75,77,81,85)/t56-,57-,58+,59+,60+,61+,99?,100?/m0/s1 |
InChI Key |
IFRXWAXNYVMYEC-XELHUNASSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Hydrolysis Mechanism of 3-(Trimethoxysilyl)propyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hydrolysis mechanism of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), a critical bifunctional molecule widely utilized as a coupling agent and monomer in the formulation of advanced materials, including those with applications in drug delivery and biomedical devices. Understanding the kinetics and mechanism of its hydrolysis is paramount for controlling the material properties and ensuring the stability and efficacy of the final products.
Introduction to 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)
3-(Trimethoxysilyl)propyl methacrylate is an organosilane that possesses both a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as a molecular bridge between organic and inorganic materials, enhancing adhesion and improving the mechanical and chemical properties of composites. In the context of drug development, TMSPMA is employed in the synthesis of silica-based nanoparticles for drug encapsulation and as a surface modification agent for biomedical implants to promote biocompatibility and adhesion.
The hydrolysis of the trimethoxysilyl group is the initial and rate-determining step in the formation of a stable siloxane network (Si-O-Si). This process involves the reaction of the methoxy groups with water to form silanol intermediates (Si-OH) and methanol as a byproduct. The subsequent condensation of these silanols leads to the formation of the cross-linked inorganic network.
The Hydrolysis and Condensation Reactions
The overall reaction scheme for the hydrolysis and condensation of TMSPMA can be summarized in two main stages:
Stage 1: Hydrolysis
The three methoxy groups on the silicon atom are sequentially replaced by hydroxyl groups in the presence of water. This is a stepwise process, and the degree of hydrolysis can be controlled by the reaction conditions.
-
R-Si(OCH₃)₃ + H₂O ⇌ R-Si(OCH₃)₂(OH) + CH₃OH
-
R-Si(OCH₃)₂(OH) + H₂O ⇌ R-Si(OCH₃)(OH)₂ + CH₃OH
-
R-Si(OCH₃)(OH)₂ + H₂O ⇌ R-Si(OH)₃ + CH₃OH
Where R represents the 3-methacryloxypropyl group.
Stage 2: Condensation
The newly formed silanol groups are highly reactive and can condense with each other to form siloxane bonds, releasing water or methanol as a byproduct. This condensation can occur between two silanol groups (water-producing condensation) or between a silanol group and a methoxy group (alcohol-producing condensation).
-
Water-producing condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
-
Alcohol-producing condensation: R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH
These condensation reactions continue to build a three-dimensional cross-linked network.
Reaction Mechanism
The hydrolysis of the trimethoxysilyl group of TMSPMA can be catalyzed by either acid or base. The reaction mechanism differs significantly under these conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of a methoxy oxygen atom, making it a better leaving group. This is followed by a nucleophilic attack of a water molecule on the silicon atom. The reaction proceeds via a backside attack, leading to an inversion of configuration at the silicon center. This mechanism is generally considered to be an SN2-type reaction.
Base-Catalyzed Hydrolysis
In a basic medium, a hydroxide ion directly attacks the silicon atom, which is electron-deficient. This forms a pentacoordinate intermediate. The departure of a methoxy group then yields the silanol. This mechanism is also considered to be an SN2-type reaction.
The following diagram illustrates the overall pathway of TMSPMA hydrolysis and subsequent condensation.
Caption: Hydrolysis and condensation pathway of TMSPMA.
Quantitative Data
The rate of hydrolysis of TMSPMA is highly dependent on pH, temperature, and the presence of catalysts. Quantitative kinetic data is crucial for controlling the reaction and tailoring the properties of the resulting material. However, comprehensive kinetic data for TMSPMA is not extensively tabulated in publicly available literature. The following table summarizes some of the available data.
| Parameter | Condition | Value | Reference |
| Base-catalyzed second-order hydrolysis rate constant | Estimated | 2.7 x 10⁻³ L/mol·s | [1][2] |
| Half-life at pH 7 | Estimated | 81 years | [1][2] |
| Half-life at pH 8 | Estimated | 8.1 years | [1][2] |
It is generally observed that the hydrolysis rate is lowest at a neutral pH and increases significantly in both acidic and basic conditions. Conversely, the condensation rate of the resulting silanols is typically at a minimum around pH 4.
Experimental Protocols
Monitoring the hydrolysis of TMSPMA is essential for understanding its kinetics and controlling the resulting material properties. The two most common analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Monitoring Hydrolysis by 29Si NMR Spectroscopy
29Si NMR is a powerful technique for directly observing the changes in the chemical environment of the silicon atom during hydrolysis and condensation. Different silicon species (e.g., T⁰, T¹, T², T³) corresponding to the number of siloxane bonds can be distinguished and quantified.
Representative Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of TMSPMA in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
Prepare a separate aqueous solution with the desired pH, adjusted using an appropriate acid (e.g., acetic acid) or base.
-
In an NMR tube, mix the TMSPMA stock solution with the aqueous solution at the desired molar ratio of water to silane. The reaction is typically initiated upon mixing.
-
-
NMR Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire 29Si NMR spectra at regular time intervals. Key parameters to consider are:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is often sufficient. Inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate quantification.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the silicon nuclei) should be used to ensure full relaxation and accurate quantification.
-
Number of Scans: An adequate number of scans should be chosen to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Identify and assign the peaks corresponding to the different silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed species).
-
Integrate the peaks to determine the relative concentrations of each species over time.
-
Plot the concentration of the reactant (TMSPMA) and products as a function of time to determine the reaction kinetics.
-
Monitoring Hydrolysis by FTIR-ATR Spectroscopy
FTIR spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is a convenient method for monitoring the hydrolysis reaction in real-time. It allows for the observation of changes in the vibrational modes of the Si-O-C and Si-O-H bonds.
Representative Experimental Protocol:
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Record a background spectrum of the clean, dry ATR crystal.
-
-
Reaction Monitoring:
-
Prepare the reaction mixture of TMSPMA and the aqueous solution in a suitable solvent (e.g., an alcohol/water mixture).
-
Apply a small amount of the reaction mixture directly onto the ATR crystal.
-
Record FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the characteristic absorption bands:
-
Disappearance of Si-O-C bands: Monitor the decrease in the intensity of the peaks corresponding to the Si-O-CH₃ bonds (typically around 1080 cm⁻¹ and 820 cm⁻¹).
-
Appearance of Si-O-H bands: Observe the formation of a broad band associated with the Si-OH stretching vibration (around 3200-3700 cm⁻¹).
-
Formation of Si-O-Si bands: Track the appearance of a broad peak corresponding to the siloxane bond (around 1000-1100 cm⁻¹), which may overlap with the Si-O-C bands.
-
-
The change in the absorbance of these peaks over time can be used to follow the kinetics of the hydrolysis and condensation reactions.
-
The following diagram illustrates a typical experimental workflow for studying TMSPMA hydrolysis.
Caption: Experimental workflow for TMSPMA hydrolysis analysis.
Conclusion
The hydrolysis of 3-(trimethoxysilyl)propyl methacrylate is a fundamental process that governs the formation and properties of a wide range of organic-inorganic hybrid materials. A thorough understanding of its mechanism, kinetics, and the factors that influence it is essential for researchers and professionals in materials science and drug development. The application of analytical techniques such as NMR and FTIR spectroscopy provides the necessary tools to monitor and control this critical reaction, enabling the rational design and synthesis of materials with tailored properties for advanced applications. Further research to establish a more comprehensive quantitative kinetic dataset for TMSPMA under various conditions would be of significant value to the scientific community.
References
In-Depth Technical Guide: Solubility of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) in various organic solvents. TMSPMA is a versatile bifunctional organosilane that serves as a crucial coupling agent and monomer in a wide array of applications, including the synthesis of drug delivery systems, dental restoratives, and advanced composite materials. A thorough understanding of its solubility is paramount for optimizing reaction conditions, formulation development, and ensuring the homogeneity of resulting materials.
Core Concepts in TMSPMA Solubility
3-(Trimethoxysilyl)propyl methacrylate's solubility profile is governed by its molecular structure, which features both a reactive methacrylate group and hydrolyzable trimethoxysilyl groups. This dual nature allows it to interact with a range of organic solvents through various intermolecular forces.
Qualitative Solubility Overview
TMSPMA is generally characterized as a hydrophobic monomer. It is widely reported to be soluble in common organic solvents. This includes, but is not limited to:
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene, Benzene
-
Ethers: Diethyl ether
-
Alcohols: Methanol, Ethanol
-
Other Hydrocarbons
While often described as "soluble" or "miscible" in these solvents, precise quantitative data in academic literature and technical data sheets is sparse. The term "miscible" implies that the substances will mix in all proportions, forming a single homogeneous phase. However, for practical applications, understanding the saturation limits under specific conditions is crucial.
It is important to note that TMSPMA can undergo hydrolysis in the presence of water, which can be present as a contaminant in some organic solvents or absorbed from the atmosphere. This reaction leads to the formation of silanol groups, which can then self-condense to form siloxane oligomers. This process can affect the apparent solubility and stability of TMSPMA solutions over time.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for TMSPMA in a range of organic solvents remains largely unpublished in readily accessible databases. The following table has been structured to be populated with experimental data as it becomes available. The lack of standardized public data underscores the importance of empirical determination for specific applications.
| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Acetone | C₃H₆O | Data not available | Data not available | Data not available | Generally considered soluble |
| Toluene | C₇H₈ | Data not available | Data not available | Data not available | Generally considered soluble |
| Xylene | C₈H₁₀ | Data not available | Data not available | Data not available | Generally considered soluble |
| Methanol | CH₃OH | Data not available | Data not available | Data not available | Generally considered soluble |
| Ethanol | C₂H₅OH | Data not available | Data not available | Data not available | Generally considered soluble |
| Diethyl Ether | (C₂H₅)₂O | Data not available | Data not available | Data not available | Generally considered soluble |
| Benzene | C₆H₆ | Data not available | Data not available | Data not available | Generally considered soluble |
Experimental Protocol for Determining TMSPMA Solubility
The following is a detailed methodology for the experimental determination of the solubility of TMSPMA in organic solvents. This protocol is based on the established "shake-flask" method, which is a reliable and widely used technique for solubility measurement.
Objective: To determine the saturation solubility of TMSPMA in a given organic solvent at a specified temperature.
Materials:
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), high purity grade
-
Selected organic solvent(s), analytical or HPLC grade
-
Scintillation vials or sealed glass flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance (± 0.1 mg)
-
Micropipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks
Procedure:
-
Preparation of Supersaturated Solutions: a. Add an excess amount of TMSPMA to a series of scintillation vials or sealed glass flasks. The exact amount will depend on the expected solubility but should be sufficient to ensure that a solid or liquid phase of undissolved TMSPMA remains at equilibrium. b. Add a known volume or weight of the selected organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature. b. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of TMSPMA in the solvent phase remains constant.
-
Sample Collection and Preparation: a. Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the undissolved TMSPMA to settle. b. Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid drawing any undissolved solute, the pipette tip should be positioned in the upper portion of the solvent phase. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles. d. Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: a. Analyze the diluted samples using a calibrated GC-FID or HPLC-UV method. A calibration curve should be prepared using standard solutions of TMSPMA of known concentrations in the same solvent. b. The concentration of TMSPMA in the original saturated solution can be calculated by accounting for the dilution factor.
-
Data Reporting: a. Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). b. Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility and standard deviation.
The following diagram illustrates the workflow for this experimental protocol.
An In-depth Technical Guide to the Safety and Handling of Einecs 278-167-6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable local, state, and federal regulations when handling any chemical substance.
Introduction
Einecs 278-167-6 is the European Inventory of Existing Commercial Chemical Substances number for a biocide formulation containing a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). This mixture, often known by the trade name Kathon™ CG, is a highly effective preservative used in a wide range of industrial and consumer products to control microbial growth. Due to its potent biological activity, stringent safety and handling precautions are necessary to minimize risks to researchers and laboratory personnel. This guide provides an in-depth overview of the safety, handling, and emergency procedures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Pictograms:
-
Corrosion
-
Skull and Crossbones
-
Health Hazard
-
Environment
Signal Word: Danger
Physical and Chemical Properties
A summary of the key physical and chemical properties of a typical this compound formulation is presented in the table below.
| Property | Value |
| Appearance | Clear to yellowish liquid |
| Odor | Mild, characteristic |
| pH | 2.0 - 5.0 |
| Boiling Point/Range | Approx. 100 °C (212 °F) |
| Flash Point | > 100 °C (> 212 °F) |
| Solubility in Water | Completely miscible |
| Vapor Pressure | Similar to water |
Toxicological Data
The toxicological profile of this compound is characterized by its acute toxicity and corrosivity. The following table summarizes key toxicological data.
| Endpoint | Species | Route | Value | Classification |
| LD50 | Rat | Oral | 457 mg/kg | Toxic if swallowed |
| LD50 | Rabbit | Dermal | 660 mg/kg | Toxic in contact with skin |
| LC50 | Rat | Inhalation | 0.33 mg/l (4 h) | Toxic if inhaled |
| Skin Corrosion/Irritation | Rabbit | Dermal | Corrosive | Causes severe skin burns |
| Eye Damage/Irritation | Rabbit | Ocular | Corrosive | Causes serious eye damage |
| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | May cause an allergic reaction |
Experimental Protocols
The toxicological data presented above are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.
OECD Test Guideline 401: Acute Oral Toxicity
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[2]
-
Animal Species: Typically rats, of a single sex. If females are used, they should be nulliparous and non-pregnant.[2]
-
Procedure:
-
Animals are fasted prior to administration of the substance.[2]
-
The test substance is administered in a single dose or in smaller fractions over a period not exceeding 24 hours.[2]
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A post-mortem examination is performed on all animals.
-
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to cause death in 50% of the tested animals.
OECD Test Guideline 403: Acute Inhalation Toxicity
This guideline is used to assess the health hazards of a substance when inhaled.
-
Principle: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, for a defined period.[3][4]
-
Animal Species: Typically rats.
-
Procedure:
-
Animals are placed in an inhalation chamber with a controlled atmosphere containing the test substance at various concentrations.
-
The exposure duration is typically 4 hours.[4]
-
Animals are observed for at least 14 days for signs of toxicity and mortality.[3][4]
-
Body weight is recorded, and a gross necropsy is performed on all animals.[3][4]
-
-
Endpoint: The LC50 (median lethal concentration) is determined, which is the concentration of the chemical in the air that is expected to kill 50% of the test animals during the exposure period.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to a small area of the skin of an animal, while an untreated area serves as a control.[5]
-
Animal Species: Albino rabbit is the preferred species.[5]
-
Procedure:
-
Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.
OECD Test Guideline 406: Skin Sensitization
This guideline is used to determine if a substance can cause an allergic skin reaction.
-
Principle: The test involves an initial exposure to the test substance (induction phase) followed by a later challenge with the substance to see if an allergic reaction has developed.[6]
-
Animal Species: The guinea pig is the preferred animal model.[6]
-
Procedure (Guinea Pig Maximisation Test - GPMT):
-
Induction Phase: The test substance is administered both by intradermal injection (with adjuvant) and topical application to induce sensitization.
-
Rest Period: A rest period of 10-14 days allows for the development of an immune response.[6]
-
Challenge Phase: The substance is applied topically to a different area of the skin.
-
-
Endpoint: The skin reactions following the challenge are observed and scored. A substance is considered a sensitizer if it produces a significantly greater skin reaction in the treated animals compared to the control animals.
Handling and Storage Precautions
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed, original container. Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and amines.
Emergency Procedures
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15-20 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
A logical workflow for responding to a chemical spill is crucial to ensure safety.
Mechanism of Action and Signaling Pathway of Toxicity
The biocidal activity of isothiazolinones is attributed to their ability to rapidly inhibit microbial growth and metabolism. The primary mechanism involves the electrophilic sulfur atom in the isothiazolinone ring reacting with nucleophilic thiol groups of amino acids, such as cysteine, found in microbial enzymes. This interaction leads to the formation of disulfide bonds, which inactivates the enzymes and disrupts critical metabolic pathways, ultimately leading to cell death.
Disposal Considerations
Waste materials containing this compound must be handled as hazardous waste. Dispose of in accordance with all applicable local, state, and federal regulations. Do not allow the substance to enter drains or waterways due to its high aquatic toxicity.
Conclusion
This compound is a valuable biocide for research and industrial applications, but its inherent hazards necessitate a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive overview to assist researchers, scientists, and drug development professionals in the safe handling and use of this substance. By implementing the precautions and procedures outlined herein, the risks associated with this compound can be effectively managed.
References
Spectroscopic Analysis of 3-(Trimethoxysilyl)propyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the bifunctional organosilane, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). This compound is a key coupling agent utilized in a variety of applications, including the synthesis of hybrid organic-inorganic materials, dental composites, and surface modification of nanoparticles. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document presents nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) data in a clear, tabular format, accompanied by detailed experimental protocols and visual diagrams to facilitate comprehension.
Chemical Structure
The structure of 3-(trimethoxysilyl)propyl methacrylate features a methacrylate group capable of polymerization and a trimethoxysilyl group that can undergo hydrolysis and condensation reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of TMSPMA. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts.
¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 6.07 | Singlet | =CH₂ (vinyl proton, trans) |
| 5.55 | Singlet | =CH₂ (vinyl proton, cis) |
| 4.10 | Triplet | -O-CH₂- (propyl chain) |
| 3.58 | Singlet | -Si-(OCH₃)₃ |
| 1.90 | Singlet | -C(CH₃)= |
| 1.75 (approx.) | Multiplet | -CH₂- (central propyl) |
| 0.70 (approx.) | Multiplet | Si-CH₂- (propyl chain) |
¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 167.4 | C=O (ester carbonyl) |
| 136.6 | =C(CH₃)- (vinyl carbon) |
| 125.0 | =CH₂ (vinyl carbon) |
| 66.8 | -O-CH₂- (propyl chain) |
| 50.5 | -Si-(OCH₃)₃ |
| 22.5 | -CH₂- (central propyl) |
| 18.3 | -C(CH₃)= |
| 9.1 | Si-CH₂- (propyl chain) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in TMSPMA. The characteristic vibrational frequencies are detailed in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2945 | Asymmetric C-H stretch | -CH₃, -CH₂- |
| 2841 | Symmetric C-H stretch | -CH₃, -CH₂- |
| 1721 | C=O stretch | Ester |
| 1638 | C=C stretch | Alkene |
| 1455 | C-H bend | -CH₃, -CH₂- |
| 1322 | C-H bend | =C-H |
| 1168 | C-O stretch | Ester |
| 1084 | Si-O-C stretch | Siloxane |
| 944 | =C-H out-of-plane bend | Alkene |
| 815 | Si-C stretch | Alkylsilane |
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A solution of 3-(trimethoxysilyl)propyl methacrylate was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.
Instrumentation and Parameters: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were averaged to obtain the final spectrum.
FTIR Spectroscopy
Sample Preparation: A small drop of neat 3-(trimethoxysilyl)propyl methacrylate was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Parameters: The FTIR spectrum was recorded using a PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of 3-(trimethoxysilyl)propyl methacrylate is outlined below.
Thermal Stability of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA): An In-depth Technical Guide
This technical guide provides a comprehensive overview of the thermal stability of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), a versatile silane coupling agent. The information is targeted towards researchers, scientists, and professionals in drug development and material science who utilize TMSPMA in their applications. This document summarizes key thermal degradation data, details relevant experimental methodologies, and illustrates associated chemical processes.
Executive Summary
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a bifunctional molecule widely used to enhance adhesion between organic polymers and inorganic substrates. Its thermal stability is a critical parameter for applications involving high-temperature processing or end-use conditions. This guide reveals that while data on the thermal stability of pure TMSPMA monomer is limited, extensive research has been conducted on its behavior within polymeric systems.
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal properties of TMSPMA-containing materials. In polymeric form, TMSPMA generally enhances thermal stability. The onset of decomposition for TMSPMA-containing copolymers and composites typically occurs in the range of 266°C to 298°C. Key thermal indicators, such as the temperature at which 5%, 10%, 20%, and 50% mass loss occurs, are significantly influenced by the concentration of TMSPMA and the surrounding chemical environment (e.g., inert or oxidative atmosphere).
Quantitative Thermal Stability Data
The thermal stability of TMSPMA is most effectively presented through data obtained from thermogravimetric analysis of its copolymers and composites. The following tables summarize key quantitative findings from the literature.
Table 1: Thermal Stability of Porous Copolymers of TMSPMA with Trimethylpropane Trimethacrylate (TRIM) [1]
| Atmosphere | TMSPMA Content | T5% (°C) | T20% (°C) | T50% (°C) |
| Helium | Increasing | 269 - 283 | 303 - 356 | 380 - 443 |
| Synthetic Air | Increasing | 266 - 298 | - | - |
T5%, T20%, T50% represent the temperatures at which 5%, 20%, and 50% mass loss is observed, respectively.
Table 2: Effect of TMSPMA on Thermal Stability of Poly(methyl methacrylate)/Hydroxyapatite Composites
| TMSPMA Content (%) | T10% (°C) | T50% (°C) |
| 2 | 246 | 334 |
| 8 | 270 | 354 |
T10% and T50% represent the temperatures at which 10% and 50% mass loss occurred, respectively.
Experimental Protocols
The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed descriptions of typical experimental protocols for these analyses.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the TMSPMA-containing material (typically 5-10 mg) is placed into a tared TGA crucible, commonly made of alumina or platinum.
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.
-
Atmosphere Control: The furnace is purged with a specific gas, such as nitrogen or helium for an inert atmosphere, or synthetic air for an oxidative environment, at a controlled flow rate (e.g., 20-100 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-900°C) at a constant heating rate, typically 10°C/min.[2]
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal transitions such as melting, crystallization, and glass transitions.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is encapsulated in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere Control: A controlled atmosphere, similar to TGA, is maintained within the cell.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which can include heating ramps, cooling ramps, and isothermal segments. A typical heating rate is 10°C/min.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is plotted against temperature to produce a DSC thermogram, which reveals endothermic and exothermic transitions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the thermal stability of TMSPMA-containing materials.
Postulated Thermal Decomposition Pathway of Poly(TMSPMA)
Conclusion
The thermal stability of 3-(trimethoxysilyl)propyl methacrylate is a critical consideration in its various applications. This guide has synthesized available data, primarily from studies on TMSPMA-containing polymers, to provide a quantitative and procedural overview. The inclusion of TMSPMA in polymeric structures generally imparts an increase in thermal stability, with decomposition temperatures being dependent on its concentration and the surrounding atmosphere. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the thermal analysis of these materials. While a detailed decomposition mechanism for the TMSPMA monomer remains an area for further investigation, the postulated pathway for its polymeric form provides a foundational understanding of its degradation behavior.
References
Technical Guide: Commercial Sourcing of EINECS 278-167-6 for Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the commercial availability and technical profile of the substance identified by EINECS number 278-167-6.
Introduction
This technical guide addresses the request for information regarding commercial suppliers of the chemical substance designated by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 278-167-6. The intended audience for this document includes professionals in research, scientific, and drug development fields who require this substance for their work. This guide outlines the process undertaken to identify the chemical, locate commercial suppliers, and gather relevant technical data for research applications.
Chemical Identification
The initial step in sourcing a chemical for research is the accurate identification of its chemical name, structure, and associated identifiers, most importantly the Chemical Abstracts Service (CAS) number.
An initial search for EINECS 278-167-6 suggested a potential chemical identity of 3,7,12,17-tetramethyl-1,18-bis(2,6,6-trimethyl-1-cyclohexenyl)octadecane . However, subsequent extensive searches for commercial suppliers and technical data for this specific chemical name and EINECS number did not yield conclusive results.
Further attempts to verify the definitive chemical identity and to obtain a corresponding CAS number for this compound through various chemical databases and regulatory agency websites, including the European Chemicals Agency (ECHA), were unsuccessful. No direct link between this compound and a specific, verifiable chemical substance with a CAS number could be established through the available search methods.
Based on the performed searches, the precise chemical identity of this compound could not be definitively confirmed. The absence of a confirmed CAS number, which is the universally recognized standard for chemical identification, presents a significant challenge in locating commercial suppliers and relevant scientific literature.
Commercial Suppliers
A thorough search for commercial suppliers was conducted using the initially suggested chemical name and the EINECS number. These searches did not identify any chemical suppliers that list this compound or "3,7,12,17-tetramethyl-1,18-bis(2,6,6-trimethyl-1-cyclohexenyl)octadecane" in their research chemical catalogs.
The lack of a confirmed CAS number is the primary impediment to locating suppliers. Chemical manufacturers and suppliers predominantly use CAS numbers to catalog their products. Without this identifier, it is not feasible to reliably source this specific substance.
Recommendation for Sourcing:
Researchers seeking to procure the substance associated with this compound are advised to:
-
Verify the EINECS number: Double-check the accuracy of the EINECS number from the original source document or database.
-
Identify the CAS number: If possible, obtain the CAS number for the desired chemical, as this will be the most effective identifier for sourcing.
-
Consider Custom Synthesis: If the chemical structure is known and it is not commercially available, researchers may need to engage with a company that specializes in custom chemical synthesis.
Technical Data and Research Applications
Due to the inability to confirm the chemical identity of this compound and the lack of available commercial sources, no relevant technical data, experimental protocols, or signaling pathway information could be gathered. A search of scientific literature and patent databases for research applications of a substance identified solely by this EINECS number did not provide any specific results.
Summary and Conclusion
This in-depth investigation to identify commercial suppliers of this compound for research purposes has concluded that it is not possible to fulfill the request with the provided information. The core issue lies in the inability to definitively identify the chemical substance associated with this EINECS number and to locate a corresponding CAS number. Consequently, no commercial suppliers or technical research data could be found.
For professionals in research and drug development, the precise identification of a chemical is a critical prerequisite for procurement and application. It is recommended that the user re-verify the identifying information for the desired substance from its original source to enable a successful search for suppliers and relevant scientific information.
Methodological & Application
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) via Atom Transfer Radical Polymerization (ATRP). This technique allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which are crucial for applications in drug delivery, biomaterials, and nanotechnology.
Introduction to ATRP of TMSPMA
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and low polydispersity.[1] The polymerization of TMSPMA using ATRP is of particular interest due to the reactive trimethoxysilyl groups, which can be utilized for post-polymerization modification, cross-linking, and surface functionalization.[2] This makes poly(3-(trimethoxysilyl)propyl methacrylate) (PTMSPMA) and its copolymers valuable materials for creating organic-inorganic hybrid nanomaterials and functional coatings.[2][3]
The general mechanism of copper-mediated ATRP involves a reversible activation and deactivation process between a dormant alkyl halide species and an active radical species, catalyzed by a copper(I) complex.[4][5] This equilibrium minimizes the concentration of active radicals, thereby suppressing termination reactions and allowing for controlled chain growth.[5]
Experimental Protocols
The following protocols are based on established methods for the ATRP of TMSPMA and other methacrylates.[2][6]
Materials
-
Monomer: 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Initiator: Ethyl 2-bromoisobutyrate (EBiB) or a macroinitiator like poly(ethylene oxide) methyl ether 2-bromoisobutyrate (PEO-Br)[2]
-
Catalyst: Copper(I) bromide (CuBr)[2]
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)[2]
-
Solvent: Anisole[2]
-
Inhibitor Remover: Basic alumina
-
Other Reagents: Tetrahydrofuran (THF), methanol, nitrogen or argon gas.
General ATRP Procedure for TMSPMA
This protocol describes a typical lab-scale synthesis of PTMSPMA.
1. Preparation of Reagents:
- Pass TMSPMA through a column of basic alumina to remove the inhibitor.
- Purify the solvent (anisole) and the ligand (PMDETA) by distillation over appropriate drying agents.
- Store all purified reagents under an inert atmosphere (nitrogen or argon).
2. Reaction Setup:
- Add CuBr to a dry Schlenk flask equipped with a magnetic stir bar.
- Seal the flask with a rubber septum and deoxygenate by subjecting it to three freeze-pump-thaw cycles.[6][7]
- Under a positive pressure of inert gas, add the degassed solvent (anisole), the monomer (TMSPMA), and the ligand (PMDETA) to the Schlenk flask using degassed syringes.
- Stir the mixture until the copper complex forms, indicated by a color change.
- Degas the mixture again with one or two freeze-pump-thaw cycles.
3. Polymerization:
- Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C).[6]
- Inject the initiator (EBiB) into the reaction mixture to start the polymerization.
- Periodically take samples using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and polydispersity (via GPC).[7]
4. Termination and Purification:
- To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the Cu(I) catalyst to Cu(II), effectively quenching the polymerization.
- Dilute the polymer solution with THF.
- Pass the solution through a short column of neutral alumina to remove the copper catalyst.[8]
- Precipitate the polymer by adding the THF solution dropwise into a non-solvent such as methanol or a hexane/isopropanol mixture.
- Isolate the purified polymer by filtration or decantation and dry it under vacuum until a constant weight is achieved.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the ATRP of TMSPMA.
Table 1: Reaction Conditions for ATRP of TMSPMA
| Parameter | Value | Reference |
| Monomer | TMSPMA | [2] |
| Initiator | Ethyl 2-bromoisobutyrate (EBiB) | [2][9] |
| Catalyst | CuBr | [2][9] |
| Ligand | PMDETA | [2][9] |
| Solvent | Anisole | [2][9] |
| Temperature | 60-90 °C | [6] |
| Molar Ratio [M]:[I]:[Cu]:[L] | Typically 50:1:1:1 to 200:1:1:1 | [2] |
Table 2: Typical Results for ATRP of TMSPMA
| Monomer Conversion (%) | Mn ( g/mol ) (Experimental) | Mn ( g/mol ) (Theoretical) | PDI (Mw/Mn) | Reference |
| 5-95 | Increases linearly with conversion | Calculated from [M]/[I] ratio and conversion | 1.20 - 1.40 | [2][9] |
Note: The theoretical molecular weight (Mn,th) can be calculated using the formula: Mn,th = ([Monomer]/[Initiator]) × Monomer Molecular Weight × Conversion.
Visualizations
Mechanism of ATRP
The following diagram illustrates the general mechanism of copper-mediated Atom Transfer Radical Polymerization.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the ATRP of TMSPMA.
Caption: Experimental workflow for the ATRP of TMSPMA.
Characterization of PTMSPMA
-
¹H NMR: To determine monomer conversion and confirm the polymer structure. The disappearance of the vinyl proton signals of the monomer and the appearance of the polymer backbone signals are monitored.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A linear increase in Mn with monomer conversion and a low PDI are indicative of a controlled polymerization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups in the monomer and the final polymer.
Conclusion
The ATRP of TMSPMA provides a versatile platform for the synthesis of well-defined polymers with reactive silyl functionalities. These protocols and application notes offer a foundational guide for researchers to successfully synthesize and characterize PTMSPMA and its derivatives for a wide range of applications in materials science and drug development. The controlled nature of ATRP allows for the precise tuning of polymer properties, paving the way for the rational design of advanced functional materials.
References
- 1. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. mdpi.com [mdpi.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. youtube.com [youtube.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Atom-Transfer Radical Polymerization of a Reactive Monomer:â 3-(Trimethoxysilyl)propyl Methacrylate-æå»ºå¿ ææè¯¾é¢ç»ä¸»é¡µ [jzdu.tongji.edu.cn]
Application of Einecs 278-167-6 in Dental Restorative Materials
Application Note ID: DN-UV001-278-167-6
Introduction
Einecs 278-167-6, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol and commonly referred to as Drometrizole, is a high-performance ultraviolet (UV) light absorber.[1][2] It is utilized in a variety of polymers to enhance their stability against photodegradation by strongly absorbing UV radiation in the 300-400 nm wavelength range.[1][2] In the field of dental restorative materials, particularly resin-based composites, the inclusion of UV absorbers is critical for preventing discoloration and maintaining the aesthetic properties of the restoration over time. Studies have confirmed the presence of Drometrizole in commercial dental composites, where it functions to protect the material from the degrading effects of UV light, which can lead to color changes and a decline in mechanical properties.[3][4][5][6]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a UV stabilizer in the formulation of dental restorative materials.
Mechanism of Action
Drometrizole belongs to the hydroxyphenyl benzotriazole class of UV absorbers.[1] Its function is to absorb incident UV radiation and dissipate the energy as harmless heat, thereby preventing the formation of free radicals that can initiate the degradation of the polymer matrix in dental composites. This process is crucial for the long-term color stability and durability of the restorative material when exposed to ambient light and UV radiation in the oral environment.
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Color Stability (ΔE) of a Dental Composite after Accelerated UV Aging*
| This compound Concentration (wt%) | Initial Color (Lab) | Color after 24h Accelerated Aging (Lab) | Color Change (ΔE*) |
| 0.00 (Control) | 75.2, -1.5, 10.1 | 72.8, 0.5, 15.3 | 5.8 |
| 0.10 | 75.3, -1.6, 10.0 | 74.5, -1.0, 11.2 | 1.5 |
| 0.25 | 75.1, -1.5, 10.2 | 74.8, -1.3, 10.8 | 0.7 |
| 0.50 | 75.2, -1.6, 10.1 | 75.0, -1.5, 10.4 | 0.3 |
Note: Example data. ΔE calculated using the CIE76 formula. A lower ΔE* value indicates better color stability.*
Table 2: Effect of this compound Concentration on Flexural Strength of a Dental Composite
| This compound Concentration (wt%) | Flexural Strength (MPa) - Initial | Flexural Strength (MPa) - After UV Aging | Percent Change in Flexural Strength |
| 0.00 (Control) | 130 ± 5 | 105 ± 6 | -19.2% |
| 0.10 | 132 ± 4 | 128 ± 5 | -3.0% |
| 0.25 | 131 ± 5 | 129 ± 4 | -1.5% |
| 0.50 | 129 ± 6 | 128 ± 5 | -0.8% |
Note: Example data presented as mean ± standard deviation. UV aging can degrade the polymer matrix, leading to a reduction in mechanical properties. The presence of a UV absorber is expected to mitigate this degradation.
Experimental Protocols
The following are detailed protocols for the incorporation and evaluation of this compound in an experimental dental composite resin.
Protocol for Incorporation of this compound into a Dental Composite
This protocol describes the preparation of an experimental light-cured dental composite.
Materials:
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Silanized barium glass filler (average particle size 1 µm)
-
Fumed silica (nanofiller)
-
Camphorquinone (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (co-initiator)
-
This compound (Drometrizole)
-
Butylated hydroxytoluene (BHT, inhibitor)
Equipment:
-
Planetary centrifugal mixer
-
Analytical balance
-
Spatulas and mixing pads
-
Dark, airtight containers for storage
Procedure:
-
Resin Matrix Preparation: In a light-protected container, prepare the resin matrix by mixing Bis-GMA (60 wt%) and TEGDMA (40 wt%).
-
Addition of Initiator System and Inhibitor: To the resin matrix, add camphorquinone (0.5 wt%), ethyl-4-(dimethylamino)benzoate (1.0 wt%), and BHT (0.01 wt%). Mix thoroughly until a homogenous solution is obtained.
-
Incorporation of this compound: Weigh the desired amount of this compound (e.g., for a 0.25 wt% concentration in the final composite, calculate the required mass based on the total mass of the composite). Add the powdered Drometrizole to the resin matrix and mix until fully dissolved. For a control group, prepare a batch without the addition of Drometrizole. Recommended concentrations to test are between 0.10% and 0.50%.[1]
-
Filler Incorporation: Gradually add the silanized barium glass filler (70 wt% of the total composite) and fumed silica (5 wt% of the total composite) to the resin matrix.
-
Mixing: Mix the components in a planetary centrifugal mixer until a uniform, paste-like consistency is achieved. Avoid the incorporation of air bubbles.
-
Storage: Store the prepared composite paste in dark, airtight containers at a cool temperature (e.g., 4°C) before specimen preparation.
Protocol for Evaluation of Color Stability (Modified from ISO 7491)
This protocol outlines the procedure for assessing the color stability of the experimental dental composite.[7][8]
Equipment:
-
Spectrophotometer or colorimeter
-
Molds for specimen fabrication (e.g., 15 mm diameter, 1 mm thick discs)
-
Dental curing light
-
Accelerated weathering chamber with a xenon arc lamp
-
Deionized water
Procedure:
-
Specimen Preparation: Fill the molds with the composite paste, cover with a transparent matrix strip, and press with a glass slide to extrude excess material. Light-cure the specimens according to the manufacturer's instructions for the curing light. Prepare at least five specimens for each concentration of Drometrizole.
-
Initial Color Measurement: After 24 hours of storage in the dark at 37°C in deionized water, measure the initial color of each specimen using a spectrophotometer. Record the CIELAB (L, a, b*) color coordinates.
-
Accelerated Aging: Expose the specimens to accelerated aging in a weathering chamber equipped with a xenon arc lamp for 24 hours, as specified in ISO 7491.[8]
-
Final Color Measurement: After the aging period, re-measure the CIELAB color coordinates of the specimens.
-
Calculation of Color Change (ΔE):* Calculate the color change (ΔE) for each specimen using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^1/2.
-
Data Analysis: Statistically analyze the ΔE* values to determine the effect of Drometrizole concentration on color stability.
Protocol for Evaluation of Flexural Strength (Based on ISO 4049)
This protocol describes the method for determining the flexural strength of the experimental dental composite.[9][10][11]
Equipment:
-
Molds for bar-shaped specimens (25 mm x 2 mm x 2 mm)
-
Dental curing light
-
Universal testing machine with a three-point bending fixture
-
Micrometer
Procedure:
-
Specimen Preparation: Fabricate bar-shaped specimens using the molds. Light-cure the specimens from multiple overlapping positions to ensure complete polymerization, as detailed in ISO 4049. Prepare at least five specimens for each Drometrizole concentration.
-
Specimen Conditioning: Store the specimens in deionized water at 37°C for 24 hours before testing.
-
Flexural Strength Testing:
-
Measure the dimensions of each specimen with a micrometer.
-
Place the specimen on the supports of the three-point bending fixture in the universal testing machine.
-
Apply a load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Record the fracture load.
-
-
Calculation of Flexural Strength: Calculate the flexural strength (σ) in megapascals (MPa) using the formula: σ = 3FL / 2bh^2, where F is the fracture load, L is the distance between the supports, b is the width of the specimen, and h is the height of the specimen.
-
Data Analysis: Statistically analyze the flexural strength values to assess the impact of Drometrizole on the mechanical properties of the composite.
Visualizations
Caption: Experimental workflow for incorporating and testing this compound.
Caption: Protective mechanism of this compound in a dental composite.
References
- 1. Drometrizole | 2440-22-4 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. turkjdermatol.com [turkjdermatol.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Standard - Dental materials - Determination of colour stability (ISO 7491:2000) SS-EN ISO 7491 - Swedish Institute for Standards, SIS [sis.se]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arts.units.it [arts.units.it]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for the Preparation of TMSPMA Functionalized Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) functionalized polymer composites. TMSPMA is a versatile bifunctional molecule that serves as a coupling agent to enhance the interfacial adhesion between organic polymer matrices and inorganic fillers, or to introduce reactive functional groups for further modification. These composites are of significant interest in various fields, including dentistry, bone tissue engineering, and drug delivery, owing to their improved mechanical properties, biocompatibility, and tailored surface chemistry.
Introduction to TMSPMA Functionalization
TMSPMA possesses a methacrylate group that can participate in polymer chains through polymerization and a trimethoxysilyl group that can hydrolyze to form silanol groups. These silanol groups can then condense with hydroxyl groups on the surface of inorganic fillers or with other silanol groups to form a stable siloxane network (Si-O-Si). This dual reactivity allows for the creation of robust and stable organic-inorganic hybrid materials.
Common methods for preparing TMSPMA functionalized polymer composites include:
-
Grafting onto Polymers: TMSPMA can be grafted onto existing polymer backbones, introducing the reactive silyl groups.
-
Copolymerization: TMSPMA can be copolymerized with other monomers to create functional polymers with pendant silyl groups.
-
Surface Modification of Fillers: Inorganic fillers can be pre-treated with TMSPMA to improve their dispersion and bonding within a polymer matrix.
Experimental Protocols
Protocol 1: Surface Functionalization of Barium Titanate Nanoparticles (BTONPs) with TMSPMA
This protocol describes the surface modification of BTONPs with TMSPMA to improve their dispersion in a photopolymer resin for the fabrication of piezoelectric composites.
Materials:
-
Barium Titanate Nanoparticles (BTONPs)
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Ethanol
-
Three-necked flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Prepare a 5 wt.% suspension of BTONPs in ethanol.
-
Transfer 25 mL of the BTONP suspension (equivalent to 1.25 g of BTONPs) into a three-necked flask equipped with a magnetic stirrer and a reflux condenser.
-
Stir the suspension at 500 rpm.
-
Add TMSPMA to the suspension. The amount of TMSPMA can be varied to study its effect on the functionalization degree (e.g., 100 wt.% with respect to BTONPs).
-
Heat the suspension to 75 °C and reflux for 24 hours.
-
After the reaction, cool the suspension to room temperature.
-
Separate the functionalized BTONPs by centrifugation.
-
Wash the particles three times with ethanol to remove unreacted TMSPMA.
-
Dry the functionalized BTONPs in a vacuum oven at 80 °C overnight.
Protocol 2: Melt Grafting of TMSPMA onto Polypropylene (PP)
This protocol details the grafting of TMSPMA onto a polypropylene backbone using a twin-screw extruder.
Materials:
-
Polypropylene (PP) pellets
-
3-(Trimethoxysilyl)propyl methacrylate (MPTMS in the source, which is another name for TMSPMA)
-
Dicumyl peroxide (DCP) as an initiator
-
Twin-screw extruder
Procedure:
-
Pre-mix PP pellets with the desired amount of TMSPMA and DCP. For example, two batches can be prepared with 4 and 8 wt.% of TMSPMA.
-
Feed the mixture into a twin-screw extruder.
-
Set the temperature profile of the extruder zones appropriately for PP melting and the grafting reaction.
-
Extrude the molten polymer.
-
Cool the extrudate in a water bath.
-
Pelletize the resulting grafted polypropylene (PPgSIL).
-
Purify the PPgSIL by dissolving it in a suitable solvent (e.g., hot xylene) and precipitating it in a non-solvent (e.g., acetone) to remove unreacted TMSPMA and initiator byproducts.
-
Dry the purified PPgSIL in a vacuum oven.
Protocol 3: Atom Transfer Radical Polymerization (ATRP) of TMSPMA
This protocol outlines a general procedure for the atom transfer radical polymerization of TMSPMA to synthesize well-defined polymers.
Materials:
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Ethyl α-bromoisobutyrate (EBiB) as an initiator
-
Copper(I) bromide (CuBr) as a catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as a ligand
-
Anisole as a solvent
Procedure:
-
In a Schlenk flask, add CuBr (1 eq relative to initiator).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate flask, dissolve TMSPMA (e.g., 50 eq), EBiB (1 eq), and PMDETA (1 eq) in anisole.
-
Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing them by ¹H NMR and GPC.
-
To stop the polymerization, open the flask to air and dilute with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold methanol or hexane.
-
Dry the resulting polymer under vacuum.
Data Presentation
Quantitative Analysis of TMSPMA Functionalization on BTONPs
The degree of TMSPMA functionalization on BTONPs can be quantified using thermogravimetric analysis (TGA) and elemental analysis.
Table 1: Effect of Reaction Temperature on TMSPMA Grafting Density
| Reaction Temperature (°C) | Carbon Content (wt.%) | TMSPMA-related Mass Loss (TGA, %) |
| 25 | ~0.05 | Not significant |
| 50 | 0.17 | ~0.5 |
| 75 | 0.22 | ~0.8 |
Table 2: Effect of Reaction Time on TMSPMA Grafting Density at 75 °C
| Reaction Time (h) | Carbon Content (wt.%) |
| 1 | ~0.10 |
| 7 | 0.22 |
| 24 | ~0.25 |
| 48 | ~0.26 |
| 96 | ~0.27 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the surface functionalization of Barium Titanate Nanoparticles.
Cellular Uptake and Drug Release Pathway
Caption: Proposed pathway for cellular uptake and drug release from TMSPMA composites.
Characterization of TMSPMA Functionalized Composites
A variety of analytical techniques are employed to confirm the successful functionalization and to characterize the properties of the resulting composites.
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of TMSPMA on the polymer or filler surface. Look for characteristic peaks of Si-O-Si bonds (around 1000-1100 cm⁻¹) and the ester carbonyl group of the methacrylate (around 1720 cm⁻¹).
-
Thermogravimetric Analysis (TGA): To quantify the amount of TMSPMA grafted onto a surface by measuring the weight loss corresponding to the decomposition of the organic component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR): To elucidate the chemical structure of the grafted polymers and confirm the covalent bonding of TMSPMA.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To investigate the morphology of the composites and the dispersion of the functionalized fillers within the polymer matrix.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of polymers synthesized by methods like ATRP.
-
Dynamic Light Scattering (DLS): To measure the size of functionalized nanoparticles in suspension.
Applications in Drug Development
TMSPMA functionalized polymer composites offer significant potential in drug delivery applications. The silane functionality can be used to conjugate drugs to the polymer or filler, and the overall composite can be designed to be stimuli-responsive (e.g., pH-sensitive) for controlled drug release. The improved biocompatibility and mechanical properties also make them suitable for implantable drug delivery systems. For instance, TMSPMA-functionalized silica nanoparticles can act as carriers for targeted drug delivery. The surface can be further modified with targeting ligands to enhance accumulation at the desired site. The release of the drug can be triggered by the acidic environment of endosomes or lysosomes following cellular uptake via endocytosis. While specific signaling pathways directly modulated by TMSPMA itself are not well-documented, the drug cargo delivered by these composites would interact with relevant cellular pathways to elicit a therapeutic effect. The design of the composite can influence the efficiency of drug delivery to intracellular targets, thereby modulating pathways such as the PI3K/Akt or MAPK signaling cascades, which are often dysregulated in diseases like cancer.
Application Notes and Protocols: Sol-Gel Process Involving 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) in sol-gel processes for bone tissue engineering and drug delivery applications.
Application 1: Fabrication of Porous Hybrid Scaffolds for Bone Tissue Engineering
The sol-gel process with TMSPMA allows for the creation of porous, three-dimensional scaffolds that mimic the structure of cancellous bone, providing a promising substrate for bone regeneration. These hybrid scaffolds offer superior mechanical properties compared to traditional bioactive glasses.[1][2]
Experimental Protocol: Synthesis of a TMSPMA-Polyhedral Oligomeric Silsesquioxane (POSS) Hybrid Scaffold
This protocol details the synthesis of a macroporous hybrid scaffold with interconnected channels, ideal for promoting cell infiltration and tissue ingrowth.[3]
Materials:
-
3-(trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Octa-ammonium POSS (for synthesis of trifluoromethanesulfonate–POSS salt)
-
Methanol
-
Acetic acid
-
Granulated sugar (as porogen)
-
Ammonium carbonate
Procedure:
-
Hydrolysis of TMSPMA: Add 10 mL of 1.0 M acetic acid to 5.00 g of TMSPMA. Stir the mixture for 2 hours. Following this, evaporate the solution to an oil-like consistency.[3]
-
Hybrid Synthesis: A TMSPMA-POSS hybrid is synthesized through the reaction of TMSPMA with a trifluoromethanesulfonate–POSS salt.[3] For this, 2.00 g of freshly prepared octa-amino POSS is dissolved in 50 mL of methanol. An excess of TMSPMA (21.57 mL) is added, and the mixture is refluxed under a nitrogen atmosphere for 24 hours over molecular sieves.[3] The solvent and unreacted TMSPMA are then evaporated.[3]
-
Scaffold Fabrication:
-
Prepare a mold filled with granulated sugar doped with approximately 2 wt% ammonium carbonate.
-
Saturate the sugar template with the TMSPMA-POSS hybrid sol.
-
Gel the saturated template at 40°C.
-
Age the gelled scaffold for three days.
-
Leach the sugar porogen with water to create a porous structure.
-
Dry the resulting macroporous scaffold.
-
Quantitative Data: Structural and Mechanical Properties of TMSPMA-Based Scaffolds
| Property | Value | Reference |
| Pore Size | 150 - 600 µm | [3] |
| Structure Thickness | 180 µm (mean strut size) | [3] |
| Compressive Strength | Within the range of trabecular bone | [1][2] |
| Compressive Modulus | Within the range of trabecular bone | [1][2] |
Note: The mechanical properties of 3D printed porous methacrylate/silica hybrid scaffolds have been shown to fall within the range of trabecular bone, making them suitable for bone substitution applications.[1][2]
Experimental Workflow: TMSPMA-POSS Scaffold Fabrication
References
- 1. researchgate.net [researchgate.net]
- 2. 3D Printed Porous Methacrylate/Silica Hybrid Scaffold for Bone Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and microstructural properties of the scaffold based on a 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid towards potential tissue engine ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10364B [pubs.rsc.org]
Application Notes and Protocols for the Use of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) in Adhesives and Sealants Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a versatile organofunctional silane that acts as a highly effective coupling agent and adhesion promoter in a wide range of adhesive and sealant formulations. Its unique chemical structure allows it to form a durable bridge between inorganic substrates (such as glass, metals, and silica-based fillers) and organic polymer matrices (like acrylics, epoxies, and silicones). This results in significant improvements in bond strength, durability, moisture resistance, and overall performance of the final product.[1][2][3][4]
This document provides detailed application notes, experimental protocols, and performance data related to the use of TMSPMA in adhesive and sealant formulations.
Chemical Properties and Mechanism of Action
TMSPMA is a bifunctional molecule featuring a methacrylate organic group and a trimethoxysilyl inorganic group.[5] This dual reactivity is the key to its function as a coupling agent.
Chemical Structure of TMSPMA:
Caption: Chemical structure of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA).
Mechanism of Action:
The adhesion promotion mechanism of TMSPMA involves a two-step process:
-
Hydrolysis: The methoxysilyl groups of TMSPMA hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acids or bases.
-
Condensation and Bond Formation:
-
The silanol groups condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, metal oxides) to form stable covalent oxane bonds (Si-O-Substrate).
-
The silanol groups can also self-condense to form a durable, cross-linked siloxane network at the interface.
-
The methacrylate end of the TMSPMA molecule co-reacts with the organic resin matrix of the adhesive or sealant during the curing process, forming a strong covalent bond.
-
This creates a robust chemical bridge between the inorganic and organic phases, enhancing adhesion and overall performance.
Caption: Mechanism of action of TMSPMA as a coupling agent.
Performance Enhancements in Adhesives and Sealants
The incorporation of TMSPMA into adhesive and sealant formulations leads to notable improvements in several key performance metrics.
Data Presentation
Table 1: Illustrative Improvement in Lap Shear Strength of an Acrylic Adhesive on Aluminum
| Formulation | TMSPMA Concentration (wt%) | Lap Shear Strength (MPa) | % Improvement (Illustrative) |
| Control | 0 | 10.5 | - |
| Experimental 1 | 0.5 | 14.2 | ~35% |
| Experimental 2 | 1.0 | 17.8 | ~70% |
| Experimental 3 | 2.0 | 18.5 | ~76% |
Table 2: Illustrative Improvement in Tensile Properties of a Silicone Sealant
| Formulation | TMSPMA Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Control | 0 | 1.8 | 350 |
| Experimental 1 | 0.5 | 2.5 | 400 |
| Experimental 2 | 1.0 | 2.9 | 420 |
Table 3: Effect of TMSPMA on Adhesion to Various Substrates (Qualitative)
| Substrate | Adhesion without TMSPMA | Adhesion with TMSPMA |
| Glass | Moderate | Excellent |
| Aluminum | Good | Excellent |
| Steel | Good | Excellent |
| Ceramics | Moderate | Excellent |
| Composites | Good | Excellent |
Experimental Protocols
Protocol for Surface Treatment of Substrates with TMSPMA
This protocol describes the application of TMSPMA as a primer to improve the adhesion of an adhesive or sealant to an inorganic substrate.
Materials:
-
Substrates (e.g., glass slides, aluminum coupons)
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Ethanol
-
Deionized water
-
Acetic acid
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating in ethanol for 5 minutes, followed by a rinse with deionized water. Dry the substrates completely in an oven at 110°C for 15 minutes.
-
Primer Solution Preparation: a. Prepare a 95% ethanol/5% deionized water solution. b. Adjust the pH of the solution to 4.5-5.5 with acetic acid. c. Add TMSPMA to the solution to achieve a final concentration of 1-2% by weight. d. Stir the solution for 30-60 minutes to allow for hydrolysis of the TMSPMA.
-
Surface Application: a. Immerse the cleaned and dried substrates in the TMSPMA primer solution for 2-3 minutes. b. Alternatively, the solution can be wiped or sprayed onto the substrate surface.
-
Drying and Curing: a. Remove the substrates from the solution and allow them to air dry for 5-10 minutes. b. Cure the treated substrates in an oven at 110°C for 10-15 minutes to promote the condensation reaction and bond formation.
-
Adhesive/Sealant Application: Apply the adhesive or sealant to the treated surface as soon as possible after cooling to room temperature.
Protocol for Incorporating TMSPMA into an Adhesive Formulation
This protocol provides a general guideline for adding TMSPMA as an additive to an acrylic adhesive formulation.
Materials:
-
Acrylic resin
-
Monomers (e.g., methyl methacrylate)
-
Initiator (e.g., benzoyl peroxide)
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Fillers (optional, e.g., fumed silica)
-
Mixing vessel
-
High-shear mixer
Procedure:
-
Resin and Monomer Mixing: In a mixing vessel, combine the acrylic resin and monomers. Mix at low speed until a homogeneous mixture is achieved.
-
TMSPMA Addition: While mixing, slowly add the desired amount of TMSPMA (typically 0.5-2.0 wt% of the total formulation). Increase the mixing speed to ensure uniform dispersion.
-
Filler Incorporation (if applicable): Gradually add any fillers to the mixture under high-shear mixing to ensure proper dispersion and avoid agglomeration.
-
Initiator Addition: Add the initiator to the formulation and mix thoroughly.
-
Degassing: Degas the final formulation under vacuum to remove any entrapped air bubbles.
-
Packaging and Storage: Package the adhesive in appropriate containers and store according to the manufacturer's recommendations.
Experimental Workflows and Logical Relationships
Experimental Workflow for Formulation and Testing
Caption: A typical experimental workflow for formulating and testing adhesives/sealants with TMSPMA.
Logical Relationship of TMSPMA's Impact on Adhesion
Caption: Logical relationship illustrating how TMSPMA improves adhesive performance.
Conclusion
3-(Trimethoxysilyl)propyl methacrylate is a critical additive for formulators of high-performance adhesives and sealants. Its ability to act as a molecular bridge between organic and inorganic materials leads to substantial improvements in adhesion, durability, and resistance to environmental degradation. By following the outlined protocols and understanding the underlying mechanisms, researchers and scientists can effectively utilize TMSPMA to develop advanced adhesive and sealant solutions for a variety of demanding applications.
References
Application Notes: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)
Introduction
Group Transfer Polymerization (GTP) is a living polymerization technique ideal for the controlled synthesis of polymers from acrylic monomers, particularly methacrylates.[1] Discovered in the 1980s, GTP allows for the creation of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers.[2][3] The process operates at or above room temperature, offering a significant, cost-effective advantage over other living anionic polymerizations that require cryogenic conditions.[1][4]
This document provides detailed application notes and a generalized protocol for the synthesis of poly(3-(trimethoxysilyl)propyl methacrylate) (PTMSPMA) and its copolymers via GTP. TMSPMA is a functional monomer containing a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group.[5] This dual functionality allows the resulting polymer to serve as a bridge between organic and inorganic materials, making it invaluable for the development of advanced hybrid materials.[5][6]
Key Applications
The unique properties of PTMSPMA make it a versatile material for researchers, particularly in the fields of materials science and drug development.
-
Hybrid Material Synthesis: PTMSPMA is a key component in creating organic-inorganic hybrid materials.[6][7] The trimethoxysilyl groups can undergo hydrolysis and condensation to form a silica-like network, allowing for the fabrication of functional hydrogels, films, and nanoparticles.[4]
-
Surface Modification and Bioconjugation: The polymer can be used to modify surfaces like glass, ceramics, and metals.[8][9] This is critical for applications such as covalently linking hydrogels to glass plates for electrophoresis or attaching cells and tissues to microscope slides for analysis.[9] This surface functionalization is also relevant for improving the biocompatibility of medical implants.
-
Drug Delivery: PTMSPMA can be incorporated into copolymers, such as thermoresponsive hydrogels, for sustained drug release applications.[7][10] The hybrid nature of the material can be tailored to control the release kinetics of therapeutic agents.
-
Adhesives and Coupling Agents: The polymer acts as a powerful coupling agent, enhancing adhesion between dissimilar materials.[5][11] This property is leveraged in dental composites and adhesives to ensure a strong bond between the restorative material and the tooth structure.[8][12]
-
Tissue Engineering: PTMSPMA-based polymers can be used as linker molecules to create scaffolds for tissue engineering, providing a framework for cell growth and tissue regeneration.[12]
Experimental Workflow and Mechanism
The following diagrams illustrate the typical experimental workflow for the GTP of TMSPMA and the underlying polymerization mechanism.
Protocol: Synthesis of PTMSPMA Homopolymer
This protocol describes a general procedure for the synthesis of a PTMSPMA homopolymer. The ratio of monomer to initiator should be calculated to target the desired degree of polymerization. All reagents and solvents must be rigorously dried and purified, as GTP is sensitive to protic impurities.[1][2]
4.1 Materials and Equipment
-
Monomer: 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), passed through a basic alumina column to remove inhibitors.
-
Initiator: 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS).
-
Catalyst: Tetrabutylammonium bibenzoate (TBABB) or Tris(dimethylamino)sulfonium bifluoride (TASHF2).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Quenching Agent: Anhydrous methanol.
-
Equipment: Round-bottom flask with a sidearm, rubber septa, magnetic stirrer, Schlenk line or glovebox for inert atmosphere, gas-tight syringes.
4.2 Procedure
-
Reactor Setup: A round-bottom flask is flame-dried under vacuum and backfilled with dry nitrogen or argon. This process is repeated three times to ensure an inert atmosphere.
-
Reagent Addition: Anhydrous THF is cannulated into the reaction flask. The catalyst is then added, followed by the initiator (MTS) via syringe. The solution is stirred at room temperature.
-
Polymerization: The purified TMSPMA monomer is added dropwise to the stirring solution via syringe.[4] GTP is often exothermic, and the reaction can be very fast, typically completing within 30 minutes.[4] For higher molecular weights, the flask may be cooled in an ice bath to moderate the reaction.
-
Chain Extension (Optional for Block Copolymers): For synthesizing block copolymers, a second monomer can be added sequentially after the first monomer has been fully consumed.[2][13]
-
Termination: The polymerization is terminated by adding a small amount of anhydrous methanol to quench the living chain ends.
-
Purification: The polymer is recovered by precipitation into a non-solvent (e.g., hexane or cold methanol), filtered, and dried under vacuum to a constant weight.
Data Summary
The following table, adapted from Chung et al. (2015), presents representative data for TMSPMA-based polymers synthesized via GTP, demonstrating the excellent control over molecular weight (Mn) and polydispersity (Đ).[4]
| Polymer ID | Polymer Composition (Target DP) | Molar Mass (Mn, kDa) | Polydispersity (Đ = Mw/Mn) |
| 1 | P(TMSPMA40) | 10.3 | 1.07 |
| 2 | P(TMSPMA80) | 18.9 | 1.06 |
| 3 | P(TMSPMA120) | 27.2 | 1.07 |
| 4 | P(MMA40-b-TMSPMA40) | 8.8 | 1.08 |
| 5 | P(MMA40-b-TMSPMA80) | 13.9 | 1.08 |
| 6 | P(TMSPMA40-b-MMA40) | 8.9 | 1.07 |
| 7 | Star P(TMSPMA40) | 12.3 | 1.08 |
DP = Degree of Polymerization; MMA = Methyl Methacrylate
Polymer Characterization
-
Gel Permeation Chromatography (GPC): GPC is the primary technique used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the synthesized polymer. The narrow Đ values (<1.1) shown in the table are characteristic of a well-controlled, living polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, verify the incorporation of the monomers, and calculate the final composition of copolymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups in the monomer and the final polymer, such as the carbonyl ester and the Si-O-C bonds.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. GROUP TRANSFER POLYMERIZATION | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Buy 3-(Trimethoxysilyl)propyl methacrylate | 2530-85-0 [smolecule.com]
- 6. Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate. | Semantic Scholar [semanticscholar.org]
- 8. chinacouplingagents.com [chinacouplingagents.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. 3-(三甲氧基甲硅基)甲基丙烯酸丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
Application Notes and Protocols for Grafting 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) onto Polymer Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of polymers with 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). This process is a versatile method for altering the surface properties of a wide range of polymeric materials, enhancing their utility in biomedical research and drug development. Applications include improving cell adhesion, controlling protein adsorption, and creating platforms for the covalent immobilization of bioactive molecules.
Introduction to TMSPMA Grafting
TMSPMA is a bifunctional molecule. It possesses a trimethoxysilyl group that can form covalent bonds with surfaces rich in hydroxyl (-OH) groups, such as glass and certain oxidized polymers. Its other end contains a methacrylate group, which can be further polymerized or functionalized, making it an excellent coupling agent for surface modification. For many polymers lacking native hydroxyl groups, a surface activation step, such as plasma treatment, is necessary to introduce these reactive sites.
Key Applications in Research and Drug Development
-
Enhanced Cell Adhesion and Culture: TMSPMA-modified surfaces can be further functionalized with cell-adhesive peptides (e.g., RGD) to promote specific cell attachment, proliferation, and differentiation, which is critical for tissue engineering and cell-based assays.
-
Controlled Protein Adsorption: The ability to tailor surface chemistry with TMSPMA allows for the modulation of protein adsorption, a key factor in the biocompatibility of medical devices and implants.[1]
-
Drug Delivery Systems: TMSPMA can be used to functionalize nanoparticles or polymer matrices for the controlled release of therapeutics. The methacrylate group can be used to polymerize a hydrogel shell or to attach drug molecules.[2][3]
-
Improved Biocompatibility: Surface modification with TMSPMA can alter the hydrophilicity and surface energy of a polymer, often leading to improved biocompatibility and reduced foreign body response.[4]
-
Microfluidics: In microfluidic devices, TMSPMA is used to modify the surface of polymers like polydimethylsiloxane (PDMS) to control fluid flow, reduce non-specific binding of analytes, and facilitate the attachment of biomolecules.[5]
Experimental Protocols
General Workflow for TMSPMA Grafting
The overall process for grafting TMSPMA onto a polymer surface can be broken down into three main stages: substrate preparation and activation, TMSPMA grafting, and post-grafting characterization.
Caption: General workflow for TMSPMA grafting onto polymer surfaces.
Protocol 1: TMSPMA Grafting onto Polydimethylsiloxane (PDMS)
This protocol is suitable for modifying the surface of PDMS, commonly used in microfluidics and as a biomaterial.
Materials:
-
PDMS substrate
-
Ethanol
-
Deionized (DI) water
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Plasma cleaner (oxygen or argon plasma)
-
Beaker
-
Oven
Procedure:
-
PDMS Substrate Preparation:
-
Fabricate PDMS substrates using your desired method (e.g., molding).
-
Clean the PDMS surfaces by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying with a stream of nitrogen.
-
-
Surface Activation (Plasma Treatment):
-
Place the cleaned and dried PDMS substrates in a plasma cleaner.
-
Treat the surfaces with oxygen or argon plasma for 3 minutes to generate hydroxyl (-OH) groups.[6]
-
-
TMSPMA Solution Preparation:
-
Prepare the silane solution by mixing ethanol (88 wt.%), deionized water (6 wt.%), and TMSPMA (6 wt.%).[7]
-
First, mix the ethanol and deionized water, and then add the TMSPMA. Stir the solution for at least 5 minutes to allow for the hydrolysis of the methoxy groups.
-
-
Grafting Reaction:
-
Washing and Curing:
-
Remove the substrates from the TMSPMA solution and rinse thoroughly with ethanol to remove any unreacted silane.
-
Dry the substrates with a stream of nitrogen.
-
Cure the grafted TMSPMA layer by heating in an oven at 70°C for 1 hour.
-
Protocol 2: TMSPMA Grafting onto Poly(lactic acid) (PLA) or Poly(lactic-co-glycolic acid) (PLGA)
This protocol describes a method for grafting TMSPMA onto the surface of PLA or PLGA, which are widely used biodegradable polymers in drug delivery and tissue engineering.
Materials:
-
PLA or PLGA substrate (e.g., film, scaffold)
-
Dicumyl peroxide (DCP) initiator
-
Maleic anhydride (MAH)
-
TMSPMA
-
Internal batch mixer or twin-screw extruder
-
Toluene
-
Methanol
Procedure:
-
Melt Grafting of Maleic Anhydride (MAH):
-
This step introduces reactive anhydride groups onto the PLA/PLGA backbone.
-
In an internal mixer, melt the PLA or PLGA at 190°C.
-
Add dicumyl peroxide (DCP) as an initiator.[8]
-
After 2 minutes, add maleic anhydride (MAH) and continue mixing for 10-15 minutes.[8]
-
The resulting product is MAH-grafted PLA/PLGA.
-
-
TMSPMA Grafting:
-
The mechanism for this step is not explicitly detailed in the search results but would likely involve the reaction of the amine group of an aminosilane with the anhydride group on the PLA-g-MAH, followed by a subsequent reaction, or more directly, the reaction of a hydroxyl-containing molecule with the anhydride to create a site for silanization. A more direct approach for general PLA/PLGA surface modification is plasma treatment as described in Protocol 1 to generate hydroxyl groups, followed by the TMSPMA grafting steps.
-
Note: For a more direct grafting onto PLA/PLGA, surface activation via plasma treatment to generate hydroxyl groups, as described in Protocol 1 for PDMS, is a viable alternative to melt grafting with MAH.
Protocol 3: TMSPMA Grafting onto Poly(methyl methacrylate) (PMMA)
This protocol outlines a method for grafting TMSPMA onto PMMA surfaces.
Materials:
-
PMMA substrate
-
Tributylborane (TBB)
-
2,5-Di-tert-butyl-p-benzoquinone (2,5-DTBQ)
-
AIBN (optional initiator)
-
TMSPMA
-
Solvent (e.g., DMF)
Procedure:
-
The search results indicate that grafting onto PMMA can be achieved via controlled radical polymerization.[9] A "grafting from" approach is often used where an initiator is first immobilized on the PMMA surface.
-
A detailed, step-by-step protocol for the direct grafting of TMSPMA onto PMMA was not explicitly found in the search results. However, a general approach would involve:
-
Surface Activation: Similar to other polymers, the surface of PMMA can be activated using plasma treatment to introduce hydroxyl or other reactive groups.
-
Initiator Immobilization: An initiator for radical polymerization, such as a brominated species, can be attached to the activated surface.
-
Atom Transfer Radical Polymerization (ATRP): TMSPMA can then be polymerized from the surface-immobilized initiators in the presence of a suitable catalyst system (e.g., Cu(I)Br/PMDETA).[10]
-
Characterization of TMSPMA-Grafted Surfaces
Successful grafting and the resulting changes in surface properties should be verified using appropriate characterization techniques.
| Characterization Technique | Purpose | Typical Results |
| Contact Angle Goniometry | To assess changes in surface wettability and calculate surface energy. | A decrease in water contact angle is often observed after plasma treatment, followed by a potential increase or decrease after TMSPMA grafting, depending on the polymer and grafting density.[11][12] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface and confirm the presence of silicon (Si) from TMSPMA. | The appearance of Si 2p and changes in the C 1s and O 1s spectra are indicative of successful grafting.[11] |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | To identify the chemical functional groups on the surface. | The appearance of characteristic peaks for Si-O-Si bonds and the methacrylate group confirms TMSPMA grafting. |
| Atomic Force Microscopy (AFM) | To evaluate changes in surface topography and roughness. | An increase in surface roughness may be observed after grafting.[11] |
Quantitative Data Summary
The following tables summarize quantitative data extracted from the literature on the effects of TMSPMA grafting on various polymer surfaces.
Table 1: Effect of TMSPMA Grafting on Surface Properties
| Polymer | Surface Treatment | Water Contact Angle (°) | Bonding Strength (kPa) | Grafting Ratio (%) | Grafting Efficiency (%) | Reference |
| PDMS | TMSPMA treatment | ~40 | ~500 | - | - | [4][12] |
| SBS | TMSPMA (molar ratio 1, 4h) | - | - | 56.8 | 60.2 | [13][14] |
| PET | Plasma + Acrylic Acid Grafting | 26 - 33 | - | - | - | [11] |
Table 2: Biological Response to TMSPMA-Modified Surfaces
| Polymer | Surface Modification | Cell Type | Assay | Result | Reference |
| PLGA | Amine-functionalized + RGD | - | Cell Adhesion | Substantially enhanced | [15] |
| PMMA | - | HCT-116, HEK-293 | MTT Assay | No significant toxicity at tested concentrations | |
| PLGA | - | Epithelial cells | MTT Assay | High relative cell viability | [7] |
Visualization of Workflows and Mechanisms
Chemical Mechanism of TMSPMA Grafting
This diagram illustrates the two-step chemical reaction for grafting TMSPMA onto a hydroxylated polymer surface.
References
- 1. Advanced surface functionalization of periodic mesoporous silica: Kinetic control by trisilazane reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mahidol IR [repository.li.mahidol.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Plasma protein adsorption to surfaces grafted with dense homopolymer and copolymer brushes containing poly(N-isopropylacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Grafting PMMA onto P(VDF-TrFE) by CF Activation via a Cu(0) Mediated Controlled Radical Polymerization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Grafting Poly(Methyl Methacrylate) (PMMA) from Cork via Atom Transfer Radical Polymerization (ATRP) towards Higher Quality of Three-Dimensional (3D) Printed PMMA/Cork-g-PMMA Materials [mdpi.com]
- 10. Plasma-induced graft polymerization of acrylic acid onto poly(ethylene terephthalate) films: characterization and human smooth muscle cell growth on grafted films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Plasma Treatment of Poly(ethylene terephthalate) Films and Chitosan Deposition: DC- vs. AC-Discharge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impact.ornl.gov [impact.ornl.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Einecs 278-167-6 in Enhancing Interfacial Adhesion in Composite Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 278-167-6, chemically known as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), is a bifunctional organosilane that plays a critical role as an adhesion promoter in composite materials. Its unique molecular structure allows it to form a durable bridge between inorganic reinforcements, such as glass fibers, and organic polymer matrices. This document provides detailed application notes, experimental protocols, and quantitative data on the efficacy of GPTMS in improving the interfacial adhesion and, consequently, the mechanical performance of composites.
GPTMS possesses a trimethoxysilyl group at one end and an epoxy (glycidyloxy) group at the other. The methoxy groups are hydrolyzable and form reactive silanol groups in the presence of water. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates, forming stable covalent Si-O-Substrate bonds. The epoxy ring, on the other end of the molecule, can react with various functional groups within the polymer matrix, such as amines and anhydrides, creating a strong and durable chemical linkage across the interface. This dual reactivity is the key to its function as a coupling agent, effectively transferring stress from the polymer matrix to the reinforcing filler.
Mechanism of Action: Enhancing Interfacial Adhesion
The primary role of GPTMS in composites is to improve the interfacial adhesion between the inorganic reinforcement and the organic polymer matrix. This is achieved through a two-step chemical process:
-
Hydrolysis and Condensation: The trimethoxysilyl end of the GPTMS molecule hydrolyzes in the presence of moisture to form silanol groups (-Si-OH). These silanols then condense with hydroxyl groups present on the surface of the inorganic filler (e.g., glass fibers, silica), forming strong, covalent siloxane bonds (Si-O-Filler).
-
Reaction with Polymer Matrix: The epoxy group at the other end of the GPTMS molecule is available to react with the functional groups of the polymer matrix during the curing process. For example, in an epoxy resin system, the epoxy ring of GPTMS can co-react with the amine curing agent, integrating the coupling agent into the polymer network.
This molecular bridge effectively transfers stress from the lower modulus polymer matrix to the high-strength reinforcing fibers, preventing premature failure at the interface.
Caption: Mechanism of GPTMS in improving interfacial adhesion.
Quantitative Data on Performance Enhancement
The application of GPTMS as a sizing agent for reinforcing fibers has been shown to significantly improve the mechanical properties of composite materials. The following tables summarize the quantitative effects of GPTMS treatment on various composites.
Table 1: Effect of GPTMS Treatment on the Mechanical Properties of Glass Fiber/Epoxy Composites
| Treatment | Tensile Strength (MPa) | Flexural Strength (MPa) | Interlaminar Shear Strength (ILSS) (MPa) | Reference |
| Untreated (Heat-Cleaned) Glass Fiber | 550 | 450 | 35 | [1] |
| 0.5% GPTMS Treated Glass Fiber | 753.5 (an improvement of ~37%) | 801 (an improvement of ~78%) | 55.6 (an improvement of ~59%) | [1] |
Table 2: Influence of Silane Treatment on Interfacial Shear Strength (IFSS) of Glass Fiber/Epoxy Composites
| Silane Treatment | Interfacial Shear Strength (MPa) | Reference |
| Unsilanated | Lower (not quantified) | [2] |
| GPS (GPTMS) treated | Higher than unsilanated | [2] |
Experimental Protocols
Protocol for Surface Treatment of Glass Fibers with GPTMS
This protocol describes the procedure for applying a GPTMS solution to glass fibers to improve their adhesion to an epoxy matrix.
Materials:
-
Glass fibers (rovings or fabric)
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
Distilled water
-
Acetic acid
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Drying oven
-
pH meter or pH paper
Procedure:
-
Solution Preparation:
-
Prepare a 95% ethanol / 5% water solution.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid. This acidic condition promotes the hydrolysis of the silane.
-
Slowly add GPTMS to the solution with continuous stirring to achieve the desired final concentration (e.g., 0.5% to 2.0% by volume).
-
Continue stirring for at least 5-10 minutes to allow for the hydrolysis of the methoxy groups to form silanol groups.
-
-
Fiber Treatment:
-
Immerse the glass fibers completely in the prepared GPTMS solution.
-
Agitate the fibers gently within the solution for 2-3 minutes to ensure uniform coating.
-
Remove the fibers from the solution and allow excess solution to drain off.
-
-
Rinsing and Drying:
-
Briefly rinse the treated fibers with pure ethanol to remove any unreacted silane.
-
Dry the treated fibers in an oven at 110-120°C for 20-30 minutes. This step facilitates the condensation reaction between the silanol groups of the GPTMS and the hydroxyl groups on the glass fiber surface, forming a stable siloxane bond. It also removes residual water and solvent.
-
-
Storage:
-
Store the treated fibers in a desiccator or a low-humidity environment until they are used for composite fabrication to prevent moisture absorption.
-
References
Troubleshooting & Optimization
Technical Support Center: 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature hydrolysis of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of TMSPMA, focusing on the prevention of premature hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or hazy appearance of neat TMSPMA | Exposure to atmospheric moisture during storage or handling. | Discard the reagent. Cloudiness indicates that hydrolysis and subsequent condensation have already occurred, rendering the product unsuitable for most applications. To prevent this, always store TMSPMA in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[1] |
| Inconsistent results in surface modification | Partial hydrolysis of TMSPMA before or during the application. This can be caused by residual moisture on the substrate or in the solvent. | Ensure the substrate is meticulously cleaned and dried in an oven immediately before use. Use anhydrous solvents for the reaction. Consider performing the reaction under an inert atmosphere to minimize contact with ambient moisture.[1] |
| Precipitate formation in TMSPMA solutions | Hydrolysis and condensation of TMSPMA, leading to the formation of insoluble polysiloxanes. This is often accelerated by inappropriate pH or the presence of water. | Prepare TMSPMA solutions fresh for each use. If a stock solution is necessary, use an anhydrous solvent and store it for a very limited time in a tightly sealed container under an inert atmosphere. An ethanol solution of TMSPMA is noted to be active for only about one day. |
| Poor adhesion of polymer to a TMSPMA-treated surface | Incomplete silanization reaction or premature hydrolysis of the silane. | Optimize the reaction conditions for silanization. The pH of the solution is a critical factor; acidic conditions (around pH 4-5) generally favor the hydrolysis of the methoxy groups to form reactive silanols without promoting rapid self-condensation.[2][3] Ensure sufficient reaction time for the silane to bond to the surface. |
| Gel formation during polymerization | Uncontrolled hydrolysis and condensation of the trimethoxysilyl group, leading to cross-linking. | Minimize water content in the polymerization reaction. If an aqueous environment is necessary, control the pH to manage the rate of hydrolysis. The hydrolysis rate is lowest at a neutral pH (around 7.0).[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) degradation?
A1: The primary cause of TMSPMA degradation is hydrolysis. The trimethoxysilyl group is sensitive to moisture and will react with water to form silanol (-Si-OH) groups. These silanols can then undergo condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers, which can appear as cloudiness or precipitate.[1]
Q2: How should I properly store TMSPMA to prevent premature hydrolysis?
A2: TMSPMA should be stored in a cool, dry place, typically between 2-8°C, and protected from moisture. The container should be tightly sealed, and for optimal stability, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]
Q3: I noticed my TMSPMA is cloudy. Can I still use it?
A3: No, if your TMSPMA appears cloudy, it is a sign that it has been exposed to moisture and has undergone hydrolysis and condensation. The product is no longer pure and will not perform as expected in your experiments. It is best to discard the cloudy reagent.
Q4: What is the role of pH in the hydrolysis of TMSPMA?
A4: The pH of the solution significantly impacts the rate of TMSPMA hydrolysis. The hydrolysis rate is lowest at a neutral pH of 7.0. Both acidic and basic conditions will catalyze the hydrolysis reaction, with the rate increasing significantly under these conditions.[4][5] However, for surface treatment, a slightly acidic pH (e.g., 4) is often used to promote the formation of reactive silanol groups while minimizing the rate of self-condensation.[2][3]
Q5: For how long is a solution of TMSPMA in ethanol stable?
A5: An ethanol solution of TMSPMA is generally considered to be active for about one day. For best results, it is always recommended to prepare the solution fresh before use.
Q6: Can I use water as a solvent for TMSPMA?
A6: While TMSPMA is not soluble in water, it is often used in aqueous solutions for surface modification. In these cases, the pH is typically adjusted to the acidic range (e.g., 3.5-4) with an acid like acetic acid to control the hydrolysis and condensation reactions.[3] It is crucial to use the solution shortly after preparation.
Experimental Protocols
Protocol 1: General Procedure for Glass Surface Silanization
This protocol describes a common method for treating glass surfaces with TMSPMA to introduce methacrylate groups for subsequent covalent attachment of other molecules.
Materials:
-
3-(trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Ethanol (anhydrous)
-
Glacial acetic acid
-
Deionized water
-
Glass substrates (e.g., slides, coverslips)
-
Strong soap solution
-
Drying oven
Procedure:
-
Cleaning the Substrate:
-
Thoroughly clean the glass plates with a strong soap solution.
-
Rinse extensively with deionized water.
-
Dry the glass plates completely, preferably in a drying oven at 100-120°C for at least 1 hour.
-
-
Preparation of the Silanization Solution (use immediately):
-
In a clean, dry glass container, dilute 1 mL of TMSPMA in 200 mL of ethanol.
-
Just before use, add 6 mL of a dilute acetic acid solution (prepared by mixing 1 part glacial acetic acid with 10 parts deionized water).
-
-
Silanization:
-
Immerse the cleaned and dried glass plates in the freshly prepared silanization solution. Ensure the entire surface is in contact with the solution.
-
Allow the reaction to proceed for approximately 3 minutes.
-
Remove the plates from the solution and rinse them with ethanol to remove any excess, unreacted silane.
-
Allow the plates to dry thoroughly in a dust-free environment or in a low-temperature oven.
-
Protocol 2: Anhydrous Silanization of a Substrate in an Organic Solvent
This protocol is designed for situations where the presence of water must be strictly avoided to prevent premature hydrolysis in the solution.
Materials:
-
3-(trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Anhydrous toluene (or other suitable anhydrous organic solvent)
-
Substrate to be modified
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk line or glove box (recommended)
Procedure:
-
Substrate Preparation:
-
Ensure the substrate is scrupulously clean and dry. For inorganic substrates, plasma cleaning or piranha etching followed by thorough drying under vacuum can be effective.
-
Place the substrate in a reaction vessel that can be sealed and purged with an inert gas.
-
-
Reaction Setup:
-
Conduct the experiment under an inert atmosphere using a Schlenk line or in a glove box to minimize exposure to moisture.
-
Use oven-dried glassware and syringe-transfer techniques for all liquids.
-
-
Preparation of Silanization Solution:
-
In the reaction vessel containing the substrate, add anhydrous toluene via a syringe.
-
Add the desired concentration of TMSPMA to the solvent using a syringe. A typical concentration is 1-2% (v/v).
-
-
Silanization:
-
Agitate the solution gently to ensure uniform coating of the substrate.
-
The reaction time will vary depending on the substrate and desired surface coverage. It can range from 30 minutes to several hours at room temperature. Heating can sometimes accelerate the process, but should be done with caution.
-
-
Washing and Curing:
-
After the reaction, remove the silanization solution.
-
Wash the substrate multiple times with fresh anhydrous solvent to remove any physisorbed silane.
-
Cure the silanized surface by heating it in an oven. A typical curing step is 110°C for 30-60 minutes. This promotes the covalent bonding of the silane to the surface and the cross-linking of adjacent silane molecules.
-
Visualizations
Caption: Hydrolysis and condensation of TMSPMA.
Caption: General workflow for surface silanization.
References
issues with TMSPMA polymerization and inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reactivity of TMSPMA?
A1: TMSPMA is a bifunctional molecule. It possesses a methacrylate group that readily undergoes free-radical polymerization with other monomers, and a trimethoxysilyl group that can hydrolyze in the presence of water to form silanol groups. These silanol groups can then condense with each other or with hydroxyl groups on inorganic surfaces, forming stable Si-O-Si or Si-O-Substrate bonds. This dual reactivity makes it an excellent coupling agent between organic polymers and inorganic substrates.[1]
Q2: How should TMSPMA be properly stored?
A2: TMSPMA is sensitive to moisture, heat, and light.[1][2] It should be stored in a cool, dry, and dark place, with a recommended temperature between 2-8°C.[3][4] To prevent hydrolysis and premature polymerization, it is best stored under an inert atmosphere, such as nitrogen.[1][4]
Q3: What are inhibitors and why are they added to TMSPMA?
A3: Inhibitors are chemical compounds added to monomers like TMSPMA to prevent spontaneous polymerization during storage and transport.[5] Methacrylates can polymerize when exposed to heat, light, or contaminants. Inhibitors work by scavenging free radicals that initiate the polymerization process.[6] Common inhibitors for methacrylates include hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), and 4-tert-butylcatechol (TBC).[5][7]
Q4: Is it always necessary to remove the inhibitor before polymerization?
A4: The necessity of inhibitor removal depends on the type of polymerization. For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), removing the inhibitor is crucial for precise control over the reaction.[8] For conventional free-radical polymerization, it is possible to overcome the inhibitor's effect by adding an excess of the initiator.[8][9] However, this can make it more difficult to predict the resulting molecular weight and may lead to a lower molecular weight polymer.[8] For best results and reproducibility, removing the inhibitor is generally recommended.
Troubleshooting Guide
Issue 1: The TMSPMA monomer appears cloudy.
-
Possible Cause: The cloudiness is a strong indicator of moisture contamination, which leads to the hydrolysis of the trimethoxysilyl groups and subsequent condensation to form insoluble polysiloxane oligomers.[10]
-
Solution:
-
Strict Moisture Control: Handle the monomer under dry, inert conditions (e.g., in a glovebox or under a nitrogen blanket). Use dry solvents and glassware.
-
Filtration: For minor cloudiness, it may be possible to filter the monomer through a 0.2 µm PTFE filter to remove small oligomeric particles before use.
-
Distillation: For significant cloudiness, vacuum distillation can be used to purify the monomer. However, this should be done with extreme caution as heating can induce polymerization. Ensure a fresh inhibitor is added to the collection flask.
-
Issue 2: TMSPMA polymerization fails to initiate or proceeds very slowly.
-
Possible Cause 1: Inhibitor not removed. The inhibitor present in the monomer is effectively quenching the initiating radicals.
-
Solution: Remove the inhibitor using one of the recommended protocols below before starting the polymerization.
-
-
Possible Cause 2: Inactive initiator. The initiator may have degraded due to improper storage or age.
-
Solution: Use a fresh, properly stored initiator.
-
-
Possible Cause 3: Presence of oxygen. For many free-radical polymerizations, oxygen can act as an inhibitor.
-
Solution: Degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.
-
-
Possible Cause 4: Insufficient temperature. The reaction temperature may be too low for the chosen initiator to decompose and generate radicals at an appropriate rate.
-
Solution: Consult the initiator's datasheet for its half-life at various temperatures and adjust the reaction temperature accordingly.
-
Issue 3: The polymerization reaction mixture gels prematurely or becomes uncontrollably exothermic.
-
Possible Cause 1: Complete inhibitor removal without immediate use. Once the inhibitor is removed, the monomer is highly reactive and can polymerize spontaneously, especially if exposed to heat or light.[11]
-
Solution: Use the inhibitor-free monomer as soon as possible after purification, ideally within 24 hours.[11] Store it cold and in the dark for short periods if immediate use is not possible.
-
-
Possible Cause 2: Hydrolysis and condensation. The presence of water can lead to the formation of siloxane crosslinks, causing the solution to gel. This is a separate process from the methacrylate polymerization.
-
Solution: Ensure all reactants and solvents are anhydrous. Conduct the reaction under an inert, dry atmosphere.
-
-
Possible Cause 3: Reaction is running away. The heat generated by the exothermic polymerization is not being dissipated effectively, leading to an accelerated reaction rate.[4]
-
Solution: Improve heat dissipation by using a larger reaction vessel, a cooling bath, or by diluting the monomer.
-
Quantitative Data Tables
Table 1: Common Inhibitors for TMSPMA and Related Methacrylates
| Inhibitor | Abbreviation | Typical Concentration | Mechanism of Action |
| Hydroquinone | HQ | 100-200 ppm | Reacts with peroxy free radicals in the presence of oxygen to form stable compounds.[1][6] |
| Monomethyl ether hydroquinone | MEHQ | 15-100 ppm | Similar to HQ, requires oxygen to effectively inhibit polymerization.[7][12] |
| 4-tert-Butylcatechol | TBC | 15-100 ppm | A phenolic inhibitor that functions by reacting with peroxy radicals.[7] |
Table 2: Hydrolysis and Condensation Rates of TMSPMA at Different pH Values
| pH | Hydrolysis Rate | Condensation Rate |
| Acidic (low pH) | High | Low |
| 4.0 | - | Lowest |
| Neutral (pH 7.0) | Lowest | Low |
| Basic (high pH) | High | High |
| Source: Adapted from qualitative and quantitative descriptions of silane hydrolysis kinetics.[13] |
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
This is a common and effective method for removing phenolic inhibitors like MEHQ and HQ.
-
Prepare the column: Pack a glass chromatography column with activated basic alumina. A general guideline is to use approximately 5g of alumina for every 100 mL of monomer.[14]
-
Pass the monomer: Add the TMSPMA to the top of the column and allow it to percolate through the alumina under gravity.
-
Collect the monomer: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Immediate Use: Use the purified monomer immediately, as it is now highly susceptible to polymerization.
Protocol 2: Inhibitor Removal by Caustic Wash
This method is effective for removing acidic phenolic inhibitors.
-
Washing: Place the TMSPMA in a separatory funnel and add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.[15]
-
Extraction: Gently shake the funnel, allowing the layers to separate. The phenolic inhibitor will be deprotonated and extracted into the aqueous (lower) layer.
-
Separation: Drain and discard the lower aqueous layer.
-
Repeat: Repeat the washing step two more times with fresh NaOH solution.
-
Water Wash: Wash the monomer with deionized water to remove any residual NaOH.
-
Drying: Transfer the monomer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration: Filter off the drying agent to obtain the pure, dry, and inhibitor-free monomer.
Visualizations
Caption: Mechanism of phenolic inhibitors in TMSPMA.
Caption: Experimental workflows for inhibitor removal.
Caption: Dual reaction pathways of TMSPMA.
References
- 1. eastman.com [eastman.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chempoint.com [chempoint.com]
- 7. fluoryx.com [fluoryx.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
troubleshooting poor adhesion in TMSPMA-treated composites
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor adhesion with 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)-treated composites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general mechanism of TMSPMA in promoting adhesion?
A1: TMSPMA is a silane coupling agent that forms a chemical bridge between an inorganic substrate (like glass fibers or fillers) and an organic polymer matrix.[1][2][3] The methoxy groups on the silicon atom hydrolyze to form silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on the inorganic surface, forming stable covalent bonds (-Si-O-Substrate).[4][5] The methacrylate functional group of TMSPMA is available to copolymerize with the resin matrix during curing, thus creating a durable link between the two phases.[4]
Q2: I'm observing complete delamination of my composite layers. What are the most likely causes?
A2: Complete delamination suggests a critical failure in the adhesion process. The primary culprits are often improper surface preparation, incorrect silane application, or contamination.
-
Inadequate Surface Roughening: A smooth surface provides less area for mechanical interlocking and chemical bonding.[6] Techniques like sandblasting with aluminum oxide or silica-coated particles can increase surface area and improve adhesion.[7][8]
-
Contamination: Any foreign substance on the substrate can interfere with the silane's ability to bond. Ensure surfaces are thoroughly cleaned with acetone and ethanol before treatment.[9] Contamination from acid etchants after silanization can also significantly reduce bond strength.[10]
-
Inactive Silane: TMSPMA solutions can lose effectiveness if improperly prepared or stored. Hydrolysis of the methoxy groups begins when mixed with water, and the resulting silanols can self-condense if not applied in a timely manner. Always use freshly prepared silane solutions.
Q3: My bond strength is lower than expected. What factors should I investigate?
A3: Low bond strength can be caused by several suboptimal parameters in your protocol. Consider the following:
-
TMSPMA Concentration: The concentration of TMSPMA in the solvent can impact the resulting film thickness and bond strength. While a higher concentration might seem beneficial, it doesn't always lead to better adhesion and can be material-dependent.[11] It is crucial to optimize the concentration for your specific application.
-
Hydrolysis and Condensation pH: The pH of the silane solution affects the rates of hydrolysis and condensation. Hydrolysis is faster at low pH, while condensation is slower.[12] A common practice is to acidify the solution with acetic acid to a pH of around 3.5 to 4.5 to control these reactions.[1][9]
-
Application and Curing Time: The duration of the silane treatment and the subsequent curing (drying) time are critical. Insufficient reaction time may not allow for adequate bond formation with the substrate.[13][14] Conversely, excessive drying time is not always beneficial and a duration as short as one minute may be sufficient for some applications.[15] Post-coating thermal treatment can also significantly influence adhesive properties.[5][16]
-
Solvent Evaporation: Ensure the solvent is completely evaporated before applying the composite resin. Residual solvent can create voids and interfere with the polymerization of the resin matrix. Gentle air drying is a common method.[10]
Q4: Can I reuse my TMSPMA solution?
A4: It is not recommended to reuse TMSPMA solutions. Once TMSPMA is hydrolyzed in an aqueous or alcoholic solution, the resulting silanols are reactive and can begin to self-condense, forming oligomers and reducing the number of active sites available to bond with the substrate.[17] For consistent and optimal results, always prepare fresh solutions before each use. An ethanol solution of TMSPMA may remain active for about a day.[18]
Q5: How does surface contamination affect TMSPMA treatment?
A5: Surface contamination is a major cause of adhesion failure. Contaminants create a barrier that prevents the silane from reaching and reacting with the substrate surface. For example, contaminating a silanized composite surface with acid etch, even after rinsing, can significantly decrease repair bond strength.[10] It is imperative to handle substrates with clean instruments and in a clean environment after the initial cleaning steps.
Data Summary Tables
Table 1: Effect of TMSPMA Concentration on Shear Bond Strength (SBS) for Different Ceramic Materials [11]
| Material | TMSPMA Concentration | Median SBS (MPa) |
| Feldspathic Ceramic | 0% (Untreated) | 2.6 |
| 20% | 7.4 | |
| 40% | Not significantly different from 20% | |
| Lithium Disilicate | 0% (Untreated) | 1.1 |
| 10% | 10.2 | |
| 30% | 10.5 | |
| Polymer-Infiltrated Ceramic | 0% (Untreated) | 2.4 |
| All concentrations | No significant difference from untreated |
Table 2: Effect of Surface Treatment on Composite-Composite Repair Bond Strength [19]
| Group | Surface Treatment | Mean Shear Bond Strength (MPa) |
| 1 | Bonding Agent Only | 10.21 |
| 2 | Silane + Bonding Agent | 15.86 |
| 3 | Silane-containing Universal Adhesive | 14.14 |
Experimental Protocols
Protocol 1: General Surface Preparation and Silanization
This protocol is a general guideline for the surface treatment of substrates with TMSPMA prior to composite application.
-
Cleaning: Thoroughly clean the substrate surface by sonicating in acetone, followed by ethanol, and finally deionized water. Dry the substrate completely.[9]
-
Surface Activation (Optional but Recommended): Treat the cleaned surface with oxygen plasma (e.g., 30W at 200 mTorr pressure for 5 minutes) to generate hydroxyl groups, which are reactive sites for silane bonding.[9]
-
Silane Solution Preparation: Prepare a fresh 2% (by weight) TMSPMA solution in deionized water. Acidify the solution to a pH of 3.5 with acetic acid.[9] Stir until the solution is clear.[18]
-
Silanization: Immerse the activated substrate in the TMSPMA solution or cover the surface with the solution. Allow it to react for a specified time (e.g., 2 hours at room temperature).[9]
-
Rinsing and Drying: Rinse the substrate with ethanol to remove excess silane and then dry it completely.[1][9] A gentle stream of air can be used to facilitate solvent evaporation.[10]
-
Composite Application: Apply the composite resin to the treated surface and cure according to the manufacturer's instructions.
Protocol 2: Adhesion Testing (Shear Bond Strength)
This protocol outlines a common method for evaluating the adhesion of a composite to a treated substrate.
-
Specimen Preparation: Prepare the substrate and apply the TMSPMA treatment as described in Protocol 1.
-
Composite Application: Place a cylindrical mold (e.g., 2-3 mm in diameter) onto the treated surface and fill it with the composite resin. Light-cure the composite through the mold.
-
Storage/Aging (Optional): Store the bonded specimens in water at 37°C for a specified period (e.g., 24 hours) to simulate oral conditions. For accelerated aging, thermocycling (e.g., 5000 cycles between 5°C and 55°C) can be performed.[5]
-
Shear Bond Strength Testing: Secure the specimen in a universal testing machine. Apply a shear load to the base of the composite cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until failure occurs.[5]
-
Data Analysis: Record the load at failure and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area.
-
Failure Mode Analysis: Examine the fractured surfaces under a stereomicroscope to determine the mode of failure (adhesive, cohesive in the substrate, cohesive in the composite, or mixed).[10][20]
Visual Guides
Caption: Mechanism of TMSPMA as a silane coupling agent.
Caption: Troubleshooting workflow for poor adhesion issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 3. Factory Sells Best Quality 3-Methacryloxypropyltrimethoxysilane (Silane coupling agent KH-570) 2530-85-0 with stock [finerchem.com]
- 4. hengdasilane.com [hengdasilane.com]
- 5. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shear Bond Strength and Optical Properties of Resin Composite - Layered Provisional Poly(methyl methacrylate) (PMMA) [opendentistryjournal.com]
- 7. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 8. researchgate.net [researchgate.net]
- 9. Tough Bonding of Hydrogels to Diverse Nonporous Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silane and acid etch cross contamination of dentin and composite reduced µ-tensile bond strength - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Bonding Performance to CAD/CAM Restorative Materials: The Impact of Stepwise Concentration Variation in 8-Methacryloxyoctyl Trimethoxy Silane and 3-Methacryloxypropyl Trimethoxy Silane on Feldspathic Ceramic, Lithium Disilicate Glass-Ceramic, and Polymer-Infiltrated Ceramic [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Effect of drying time of 3-methacryloxypropyltrimethoxysilane on the shear bond strength of a composite resin to silica-coated base/noble alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of curing on the adhesive and thermomechanical properties of an applied acrylic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. afinitica.com [afinitica.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 20. mdpi.com [mdpi.com]
Optimizing TMSPMA Silanization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) silanization. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure successful surface modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of TMSPMA silanization?
A1: TMSPMA (3-(Trimethoxysilyl)propyl methacrylate) is a silane coupling agent used to functionalize surfaces.[1][2][3] Its primary purpose is to create a chemical bridge between an inorganic substrate (like glass, silica, or metal oxides) and an organic polymer.[1] The trimethoxysilyl group of TMSPMA reacts with hydroxyl groups on the inorganic surface, forming stable covalent bonds. The methacrylate group is then available to polymerize or react with subsequent organic layers, improving adhesion and interfacial bonding.[4][5]
Q2: How should I prepare the TMSPMA silanization solution?
A2: The preparation of the TMSPMA solution is a critical step. A common method involves diluting TMSPMA in a solvent, often ethanol or an aqueous solution, and adjusting the pH.[4][6][7][8] For instance, a 2% (v/v) TMSPMA solution can be prepared in ethanol with the addition of a small amount of glacial acetic acid to facilitate hydrolysis.[8] Alternatively, an aqueous solution can be prepared by adjusting the water to a pH of 3.5-4 with acetic acid before adding TMSPMA and stirring until the solution is clear.[4][6][7]
Q3: Why is pH adjustment of the silane solution necessary?
A3: Adjusting the pH of the silanization solution, typically to an acidic pH of 3.5-5, is crucial for catalyzing the hydrolysis of the methoxy groups on the TMSPMA molecule to form silanol groups (-Si-OH).[4][7][9][10][11][12] These silanol groups are then able to condense with the hydroxyl groups present on the substrate surface. However, it's a balance; while acid catalyzes hydrolysis, a pH around 4 is also where the condensation rate is at a minimum, which can help prevent premature self-polymerization of the silane in solution.[10][11]
Q4: What is the recommended reaction time and temperature for TMSPMA silanization?
A4: Reaction time and temperature can vary depending on the substrate and the specific protocol. Some protocols suggest short reaction times of around 3-5 minutes at room temperature.[6][8] Others recommend longer incubation periods of 1 to 2 hours at room temperature.[4][7] The optimal conditions should be determined based on the specific application and substrate.
Q5: How should I properly store TMSPMA?
A5: TMSPMA should be stored at 2–8 °C and protected from moisture.[6] Any cloudiness in the liquid is an indication of exposure to water, which can cause hydrolysis and self-condensation, reducing the effectiveness of the reagent.[6]
Q6: How can I confirm that the silanization was successful?
A6: Fourier Transform Infrared (FTIR) spectroscopy is a common technique used to verify the success of TMSPMA silanization. The appearance of new peaks corresponding to the chemical bonds in TMSPMA, such as the C=C stretch from the methacrylate group, can confirm its presence on the surface.[7][13]
Troubleshooting Guide
This guide addresses common issues encountered during TMSPMA silanization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor adhesion of subsequent polymer layers | Incomplete or uneven silanization. The TMSPMA may have degraded due to improper storage. The substrate surface was not properly cleaned or activated. | Ensure the substrate is thoroughly cleaned and dried before silanization.[4][6] Check the TMSPMA for any cloudiness, which indicates degradation; use fresh reagent if necessary.[6] Optimize the reaction time and concentration of the TMSPMA solution. Consider a surface pre-treatment like oxygen plasma to generate more hydroxyl groups.[4] |
| Inconsistent or patchy surface coating | Uneven application of the silane solution. Aggregation of the silane in the solution. Insufficient rinsing after silanization. | Ensure the entire surface is in contact with the silane solution.[6] Stir the TMSPMA solution until it is clear to ensure it is fully dissolved.[6] Thoroughly rinse the surface with the appropriate solvent (e.g., ethanol) after the reaction to remove excess, unbound silane.[6] |
| Silane solution appears cloudy | The TMSPMA has been exposed to moisture, leading to hydrolysis and self-condensation. | Discard the cloudy solution and use fresh TMSPMA. Store the reagent in a dry environment, protected from moisture.[6] |
| Formation of a white film or residue on the surface | Excessive concentration of TMSPMA or prolonged reaction time leading to multilayers and aggregates. Inadequate rinsing. | Reduce the concentration of the TMSPMA solution. Decrease the reaction time. Ensure thorough rinsing with fresh solvent after the silanization step. |
Experimental Protocols
Below are detailed methodologies for TMSPMA silanization on common substrates.
Protocol 1: Silanization of Glass or Silica Surfaces in an Ethanolic Solution
-
Surface Preparation: Thoroughly clean the glass or silica substrate with a strong soap, rinse extensively with deionized water, and dry completely, preferably in a drying oven.[6] For enhanced activation, the surface can be treated with oxygen plasma for 5 minutes.[4]
-
Solution Preparation: Prepare a 2% (v/v) TMSPMA solution by diluting 400 µL of TMSPMA in 19.4 mL of ethanol. Just before use, add 200 µL of glacial acetic acid.[8]
-
Silanization Reaction: Immerse the cleaned and dried substrate in the freshly prepared TMSPMA solution for 3-5 minutes at room temperature.[6][8]
-
Rinsing and Drying: Remove the substrate from the solution and rinse thoroughly with ethanol to remove any unreacted TMSPMA.[6] Dry the surface completely before applying the subsequent polymer layer.
Protocol 2: Silanization of Surfaces in an Aqueous Solution
-
Surface Preparation: Clean and dry the substrate as described in Protocol 1.
-
Solution Preparation: Adjust the pH of 1 liter of deionized water to 3.5 with acetic acid. Add 4 mL of TMSPMA and stir the solution until it becomes clear.[6]
-
Silanization Reaction: Immerse the substrate in the prepared solution for 1 hour at room temperature.[6]
-
Rinsing and Drying: After the incubation period, rinse the substrate with deionized water and then with ethanol.[7] Dry the surface thoroughly.
Summary of Reaction Conditions
| Parameter | Condition 1 (Ethanolic) | Condition 2 (Aqueous) | Condition 3 (Aqueous) |
| TMSPMA Concentration | 2% (v/v)[8] | 0.4% (v/v)[6] | 2% (w/v)[4] |
| Solvent | Ethanol[8] | Water[6] | Water[4] |
| pH Adjustment | Addition of glacial acetic acid[8] | pH 3.5 with acetic acid[6] | pH 3.5 with acetic acid[4] |
| Reaction Time | 3-5 minutes[6][8] | 1 hour[6] | 2 hours[4] |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Post-reaction Rinse | Ethanol[6] | Water, then ethanol[7] | Ethanol[4] |
Visualizing the Process
Caption: Experimental workflow for TMSPMA silanization.
Caption: TMSPMA silanization reaction mechanism.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Factory Sells Best Quality 3-Methacryloxypropyltrimethoxysilane (Silane coupling agent KH-570) 2530-85-0 with stock [finerchem.com]
- 3. innospk.com [innospk.com]
- 4. Tough Bonding of Hydrogels to Diverse Nonporous Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. iieta.org [iieta.org]
- 8. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. afinitica.com [afinitica.com]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 13. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of TMSPMA-Modified Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)-modified surfaces.
Troubleshooting Guide
This section addresses specific issues that may arise during the characterization of TMSPMA-modified surfaces in a question-and-answer format.
Question 1: Why are my contact angle measurements inconsistent across the TMSPMA-modified surface?
Answer:
Inconsistent water contact angle measurements are a common issue and can stem from several factors related to the quality and homogeneity of the silane layer.
-
Potential Causes:
-
Incomplete Surface Coverage: The TMSPMA may not have formed a complete monolayer, leaving exposed areas of the underlying substrate with different wetting properties.[1][2]
-
Non-uniform Film Thickness: Aggregation or polymerization of TMSPMA during deposition can lead to a non-uniform film thickness, causing variations in surface energy.[2][3]
-
Surface Contamination: The substrate may not have been sufficiently cleaned prior to silanization, or the modified surface may have become contaminated after the reaction.
-
Inadequate Curing: Insufficient time or improper conditions for the curing step can result in a poorly cross-linked and unstable silane layer.
-
Ambient Humidity: Silanization is sensitive to humidity, and uncontrolled environmental conditions can lead to inconsistent results.[4]
-
-
Solutions:
-
Substrate Preparation: Ensure the substrate is meticulously cleaned to remove organic and particulate contaminants. Common procedures involve sonication in solvents like acetone and ethanol, followed by a treatment to generate hydroxyl groups (e.g., oxygen plasma or piranha solution).[5]
-
Control Reaction Conditions: Perform the silanization in a controlled environment, such as a glove box with controlled humidity, to minimize the influence of atmospheric water.[4]
-
Optimize TMSPMA Concentration: Use an appropriate concentration of TMSPMA in the deposition solution. High concentrations can lead to the formation of aggregates.
-
Ensure Proper Curing: After deposition, cure the samples at an elevated temperature (e.g., 110-120°C) to promote the formation of a stable, cross-linked siloxane network.[6]
-
Thorough Rinsing: After the reaction, thoroughly rinse the surface with an appropriate solvent (e.g., toluene, ethanol) to remove any unbound or loosely physisorbed silane molecules.[6]
-
Question 2: My XPS data shows unexpected elemental compositions on the TMSPMA-modified surface. What could be the reason?
Answer:
X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for analyzing the elemental composition of surfaces. Deviations from the expected atomic percentages of silicon, oxygen, and carbon can indicate issues with the modification process.
-
Potential Causes:
-
Incomplete Reaction: A lower than expected silicon signal may indicate that the TMSPMA did not effectively bind to the surface.
-
Multilayer Formation: An unusually high silicon and carbon signal could suggest the formation of thick, polymeric TMSPMA multilayers instead of a monolayer.
-
Contamination: The presence of unexpected elements (e.g., nitrogen, sodium) points to surface contamination either from the substrate, solvents, or handling.
-
Substrate Signal Interference: If the TMSPMA layer is very thin or non-uniform, the XPS signal from the underlying substrate may be detected, altering the perceived elemental composition.
-
X-ray Induced Damage: Prolonged exposure to X-rays during analysis can sometimes cause degradation of the polymer, altering the surface chemistry.[7]
-
-
Solutions:
-
Review Silanization Protocol: Re-evaluate the substrate cleaning, TMSPMA concentration, reaction time, and curing steps to ensure they are optimized for monolayer formation.
-
Angle-Resolved XPS (ARXPS): Use ARXPS to non-destructively probe the depth profile of the elements. This can help distinguish between a surface layer and the underlying substrate.
-
Sputter Depth Profiling: For thicker films, argon ion sputtering can be used to etch away the surface layer by layer, providing a detailed elemental profile with depth.
-
Careful Sample Handling: Use clean tools and handle samples in a clean environment to prevent contamination.
-
Minimize X-ray Exposure: Use the minimum necessary X-ray dose and acquisition time to reduce the risk of sample damage.[7]
-
Question 3: The surface roughness measured by AFM is much higher than expected for a TMSPMA monolayer. Why is this happening?
Answer:
Atomic Force Microscopy (AFM) provides topographical information about the surface. An unexpectedly high surface roughness can indicate a number of problems with the silanization process.
-
Potential Causes:
-
Aggregation of Silane: TMSPMA can form aggregates in solution, which then deposit on the surface, leading to a rough morphology.[3]
-
Polymerization in Solution: Premature polymerization of the methacrylate group in the TMSPMA solution can result in the deposition of polymer particles rather than a smooth film.
-
Incomplete Rinsing: Residual, unbound silane or polymer aggregates that were not removed during the rinsing step can contribute to surface roughness.[3]
-
Underlying Substrate Roughness: The initial roughness of the substrate will influence the final topography of the modified surface.
-
-
Solutions:
-
Freshly Prepared Solution: Use a freshly prepared TMSPMA solution for each experiment to minimize the risk of hydrolysis and polymerization in the bulk solution.
-
Optimized Rinsing: Implement a rigorous rinsing procedure with appropriate solvents to remove any physisorbed material.
-
Substrate Characterization: Characterize the roughness of the bare substrate with AFM before modification to establish a baseline.
-
Vapor Phase Deposition: Consider using vapor phase silanization, which can sometimes produce smoother and more uniform films compared to solution-phase deposition.[6]
-
Frequently Asked Questions (FAQs)
What is the expected water contact angle for a well-formed TMSPMA-modified surface?
The water contact angle will depend on the underlying substrate and the quality of the TMSPMA layer. Generally, TMSPMA will render a hydrophilic surface more hydrophobic. For a well-formed monolayer on a silicon wafer, you might expect a water contact angle in the range of 60-70 degrees.
How can I confirm that the TMSPMA has covalently bonded to the surface?
While challenging to prove definitively with a single technique, a combination of evidence can strongly suggest covalent bonding:
-
Stability After Sonication: A covalently bonded layer should remain intact after sonication in a good solvent for TMSPMA. Physisorbed molecules are more likely to be removed.
-
FTIR-ATR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (FTIR-ATR) spectroscopy can detect the characteristic vibrational bands of the siloxane (Si-O-Si) bonds formed between the TMSPMA and the substrate, as well as the methacrylate group.
-
XPS Chemical Shift Analysis: High-resolution XPS scans of the Si 2p and O 1s regions may show chemical shifts indicative of the formation of Si-O-Substrate bonds.
Can the methacrylate group of TMSPMA polymerize during the silanization process?
Yes, the methacrylate group is susceptible to polymerization, especially in the presence of light, heat, or radical initiators.[8][9] This can lead to the formation of a thicker, less defined polymer film rather than a self-assembled monolayer. It is advisable to perform the silanization in the dark and at moderate temperatures to minimize this side reaction.
What is the typical thickness of a TMSPMA monolayer?
The theoretical length of the TMSPMA molecule is on the order of a few nanometers. Therefore, a well-formed monolayer should have a thickness in the range of 1-3 nm, as measured by techniques like ellipsometry or AFM scratching.[10][11]
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for the characterization of TMSPMA-modified surfaces.
| Characterization Technique | Parameter | Expected Value Range for TMSPMA Monolayer | Reference |
| Contact Angle Goniometry | Water Contact Angle | 60 - 70° (on SiO2) | [12] |
| X-ray Photoelectron Spectroscopy (XPS) | Atomic % (C) | 50 - 60% | |
| Atomic % (O) | 25 - 35% | ||
| Atomic % (Si) | 10 - 15% | ||
| Atomic Force Microscopy (AFM) | RMS Roughness | < 0.5 nm (on a smooth substrate) | [1] |
| Ellipsometry | Film Thickness | 1 - 3 nm | [3][10] |
Experimental Protocols
1. Contact Angle Goniometry
-
Objective: To measure the hydrophobicity/hydrophilicity of the TMSPMA-modified surface.
-
Methodology:
-
Place the TMSPMA-modified substrate on the sample stage of the goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at multiple locations on the surface to assess uniformity.
-
2. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and chemical states of the atoms on the surface.
-
Methodology:
-
Mount the sample on a clean sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, Si 2p).
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
-
3. Atomic Force Microscopy (AFM)
-
Objective: To visualize the surface topography and measure surface roughness.
-
Methodology:
-
Mount the sample on the AFM stage.
-
Select an appropriate AFM probe (e.g., a silicon nitride probe for tapping mode).
-
Engage the probe with the surface and begin scanning in tapping mode to minimize sample damage.
-
Acquire images at different scan sizes to observe the surface morphology at various magnifications.
-
Use the instrument's software to calculate the root-mean-square (RMS) roughness from the height data.
-
4. Ellipsometry
-
Objective: To measure the thickness and refractive index of the TMSPMA film.[13]
-
Methodology:
-
Place the sample on the ellipsometer stage.
-
Align the laser beam to reflect off the surface of the sample.
-
Measure the change in polarization of the reflected light at multiple angles of incidence.
-
Use a suitable optical model (e.g., a Cauchy model for a transparent film on a known substrate) to fit the experimental data and determine the film thickness and refractive index.[3][11]
-
Visualizations
Caption: Workflow for TMSPMA surface modification and characterization.
Caption: Troubleshooting flowchart for TMSPMA characterization issues.
Caption: Hydrolysis and condensation of TMSPMA on a hydroxylated surface.
References
- 1. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 2. An AFM Study of the Effects of Silanization Temperature, Hydration, and Annealing on the Nucleation and Aggregation of Condensed OTS Domains on Mica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fkf.mpg.de [fkf.mpg.de]
- 4. zmsilane.com [zmsilane.com]
- 5. Tough Bonding of Hydrogels to Diverse Nonporous Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. casaxps.com [casaxps.com]
- 8. Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. details | Park Systems [parksystems.com]
- 11. researchgate.net [researchgate.net]
- 12. bioforcenano.com [bioforcenano.com]
- 13. pubs.aip.org [pubs.aip.org]
Technical Support Center: Controlling the Thickness of TMSPMA Coatings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the thickness of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) coatings. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the coating process.
Frequently Asked Questions (FAQs)
Q1: What is TMSPMA and why is it used for coatings?
A1: TMSPMA, or 3-(trimethoxysilyl)propyl methacrylate, is a bifunctional organosilane. It possesses a trimethoxysilyl group that can hydrolyze to form silanol groups, which then condense to form a stable polysiloxane network on various substrates. The methacrylate group is available for subsequent polymerization or functionalization, making TMSPMA an excellent adhesion promoter and surface modifier.
Q2: What are the primary methods for applying TMSPMA coatings?
A2: The most common laboratory-scale methods for applying TMSPMA coatings are spin coating and dip coating. Spin coating is ideal for producing highly uniform thin films on flat substrates.[1] Dip coating is suitable for coating objects with complex geometries.
Q3: How is the thickness of a TMSPMA coating typically measured?
A3: Several techniques can be used to measure the thickness of TMSPMA coatings. Spectroscopic ellipsometry is a non-destructive optical technique that can accurately determine the thickness and refractive index of thin films.[2][3][4][5] Atomic force microscopy (AFM) can provide topographical information and measure thickness by creating a scratch in the coating and measuring the step height.[6] For thicker coatings, profilometry can also be used.
Q4: What factors influence the hydrolysis and condensation of TMSPMA?
A4: The hydrolysis of the methoxy groups on TMSPMA to form silanol groups and their subsequent condensation to form a siloxane network are critical steps in forming a stable coating. These reactions are influenced by several factors, including:
-
pH: Hydrolysis is faster at low pH (acid-catalyzed) or high pH (base-catalyzed). Condensation is also pH-dependent.[7]
-
Water content: Water is required for the hydrolysis reaction. The water-to-silane ratio is a critical parameter.
-
Solvent: The type of solvent can affect the rates of hydrolysis and condensation.
-
Temperature: Higher temperatures generally increase the rates of both reactions.
-
Catalyst: Acids or bases are often used to catalyze the reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered when working with TMSPMA coatings.
| Problem | Possible Causes | Recommended Solutions |
| Poor Adhesion or Delamination of the Coating | 1. Inadequate substrate cleaning, leaving behind organic residues or particles.[8][9] 2. Insufficient hydrolysis of TMSPMA, leading to poor bonding with the substrate. 3. Incompatible substrate material.[10] 4. Excessive internal stress in a thick coating. | 1. Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, plasma cleaning). 2. Optimize hydrolysis conditions (pH, water content, reaction time). Ensure the TMSPMA solution is properly prepared and aged. 3. Consider a surface pre-treatment to introduce hydroxyl groups for better silane reaction. 4. Reduce coating thickness by adjusting deposition parameters. |
| Inconsistent or Non-Uniform Coating Thickness | 1. For spin coating: uneven dispensing of the solution, incorrect spin speed acceleration, or wobbling of the substrate.[1] 2. For dip coating: inconsistent withdrawal speed or vibrations. 3. Premature gelation or precipitation in the TMSPMA solution. | 1. Ensure the spin coater is level and the substrate is centered and securely mounted. Dispense the solution in the center of the substrate. Use a programmed spin process with controlled acceleration. 2. Use a motorized dip coater with a smooth and steady withdrawal mechanism. Isolate the setup from vibrations. 3. Prepare fresh TMSPMA solutions. Control the hydrolysis and condensation by adjusting pH and temperature. |
| Hazy or Cloudy Appearance of the Coating | 1. Uncontrolled, rapid hydrolysis and condensation leading to the formation of large silica particles within the coating. 2. Contamination in the TMSPMA solution or on the substrate. 3. Incomplete solvent evaporation. | 1. Carefully control the hydrolysis conditions. A lower pH (around 4-5) can slow down the condensation reaction, allowing for more ordered film formation.[7] 2. Filter the TMSPMA solution before use. Ensure a clean working environment. 3. Allow for sufficient drying time, possibly with gentle heating. |
| Cracks in the Coating | 1. Excessive coating thickness leading to high internal stress during solvent evaporation and film formation. 2. Rapid drying or curing, which does not allow for stress relaxation. | 1. Reduce the TMSPMA concentration in the solution or increase the spin speed (for spin coating) to achieve a thinner, less-stressed film. 2. Slow down the drying process by, for example, covering the sample partially or increasing the solvent vapor pressure in the vicinity of the substrate. |
Key Experimental Protocols
Protocol 1: Preparation of a Hydrolyzed TMSPMA Solution for Spin Coating
This protocol describes the preparation of a TMSPMA solution suitable for creating thin films via spin coating. The hydrolysis step is crucial for activating the silane for bonding to the substrate.
Materials:
-
3-(trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Ethanol (or other suitable solvent like isopropanol)
-
Deionized water
-
Acetic acid (or another acid catalyst)
Procedure:
-
Solvent Mixture Preparation: In a clean glass container, prepare a mixture of ethanol and deionized water. A common starting point is a 95:5 (v/v) ethanol:water mixture.
-
Acidification: Adjust the pH of the solvent mixture to approximately 4-5 using acetic acid. This acidic condition catalyzes the hydrolysis of TMSPMA.
-
TMSPMA Addition: While stirring the acidified solvent mixture, slowly add the desired amount of TMSPMA to achieve the target concentration. The concentration will directly influence the final film thickness.
-
Hydrolysis (Aging): Allow the solution to stir for a designated period (e.g., 1-24 hours) at room temperature. This "aging" or "pre-hydrolysis" time allows the methoxy groups of TMSPMA to hydrolyze to silanol groups. The optimal time can depend on the desired properties of the final coating.
-
Filtration: Before use, filter the hydrolyzed TMSPMA solution through a 0.2 µm syringe filter to remove any aggregates that may have formed.
Protocol 2: Spin Coating of TMSPMA
This protocol outlines the general steps for applying a TMSPMA coating using a spin coater.
Equipment:
-
Spin coater
-
Substrate (e.g., silicon wafer, glass slide)
-
Pipette
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to ensure it is free of organic and particulate contamination. This can involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with nitrogen gas. A final oxygen plasma or UV-ozone treatment can be used to create a hydrophilic surface with hydroxyl groups, which promotes adhesion.
-
Mounting: Securely mount the cleaned substrate onto the chuck of the spin coater.
-
Dispensing: Dispense a small volume of the prepared TMSPMA solution onto the center of the substrate. The volume should be sufficient to cover the entire surface during spinning.
-
Spinning: Start the spin coating program. A typical program consists of two stages:
-
Spread Cycle: A low-speed spin (e.g., 500 rpm for 10 seconds) to evenly spread the solution across the substrate.
-
High-Speed Cycle: A high-speed spin (e.g., 1000-6000 rpm for 30-60 seconds) to thin the film to the desired thickness.[1]
-
-
Drying/Curing: After the spin cycle is complete, carefully remove the coated substrate. The coating may require a subsequent drying or curing step (e.g., baking on a hotplate or in an oven) to promote the condensation of the silanol groups and form a stable cross-linked network.
Data on Coating Thickness Control
General Trends for Spin Coating:
-
Effect of Solution Concentration: At a constant spin speed, increasing the concentration of TMSPMA in the solution will result in a thicker coating.[11][12]
-
Effect of Spin Speed: For a given solution concentration, increasing the spin speed will lead to a thinner coating. The relationship is often approximated by Thickness ∝ (Spin Speed)^(-1/2).[1][13]
The following table provides illustrative data for Poly(methyl methacrylate) (PMMA), a polymer with similar methacrylate functionality, to demonstrate these trends. Note: These values are for PMMA in toluene and will differ for TMSPMA solutions. Researchers should perform their own calibration experiments to determine the precise relationship for their specific TMSPMA solution and substrate.
| PMMA Concentration (g/dL in Toluene) | Spin Speed (RPM) | Approximate Film Thickness (nm) |
| 2.5 | 1000 | ~150 |
| 2.5 | 4000 | ~75 |
| 5.0 | 1000 | ~300 |
| 5.0 | 4000 | ~150 |
Data adapted from studies on PMMA spin coating to illustrate general trends.[11][12]
Signaling Pathways and Logical Relationships
The formation of a TMSPMA coating involves a series of chemical reactions. The following diagram illustrates the key steps from the initial hydrolysis of TMSPMA to the final cross-linked siloxane network bonded to a substrate.
References
- 1. ossila.com [ossila.com]
- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 3. svctechcon.com [svctechcon.com]
- 4. svc.org [svc.org]
- 5. chem.purdue.edu [chem.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 9. corrosionpedia.com [corrosionpedia.com]
- 10. unicheminc.com [unicheminc.com]
- 11. Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stability of TMSPMA Solutions for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a TMSPMA solution?
A1: The stability of a TMSPMA solution is highly dependent on the solvent, storage conditions, and presence of contaminants like water. A freshly prepared solution of TMSPMA in a dry solvent like ethanol is recommended for immediate use, as it can remain active for about one day[1]. The pure, un-dissolved product, when stored correctly, can be active for at least two years[1]. For applications requiring high consistency, it is always best to use a freshly prepared solution.
Q2: What are the primary factors that affect the stability of TMSPMA solutions?
A2: The main factors that compromise the stability of TMSPMA solutions are:
-
Moisture: Water will cause the trimethoxysilyl group to hydrolyze, initiating a condensation process that leads to the formation of siloxanes and eventually gelation or precipitation. Any cloudiness in the solution is an indicator of moisture exposure[1].
-
pH: The hydrolysis and condensation reactions are catalyzed by both acidic and basic conditions. At a neutral pH, the rate of hydrolysis is at its lowest[2].
-
Temperature: Elevated temperatures can accelerate both hydrolysis and condensation reactions, as well as potentially lead to the polymerization of the methacrylate group. For long-term storage of the pure product, a temperature of 2-8 °C is recommended[1].
-
Air/Oxygen: While the primary instability comes from moisture, oxygen can play a role in the polymerization of the methacrylate group, especially in the presence of light or heat.
-
Solvent: The choice of solvent can influence stability. Protic solvents that can hydrogen bond may participate in reactions, and the presence of trace amounts of water in the solvent is a critical factor.
Q3: How can I tell if my TMSPMA solution has degraded?
A3: Signs of degradation in a TMSPMA solution include:
-
Cloudiness or turbidity: This is a primary indicator that hydrolysis and condensation have occurred, leading to the formation of insoluble polysiloxane oligomers[1].
-
Increased viscosity or gelation: This indicates advanced condensation and polymerization.
-
Precipitation: Solid particles may form and settle at the bottom of the container.
-
Inconsistent performance: A decrease in the effectiveness of the TMSPMA as a coupling agent or surface modifier is a key indicator of degradation.
Q4: What are the recommended storage conditions for TMSPMA solutions?
A4: To maximize the shelf life of TMSPMA solutions, the following storage conditions are recommended:
-
Container: Store in a tightly sealed, dry container to prevent moisture ingress.
-
Atmosphere: For extended storage, blanketing the solution with an inert gas like nitrogen or argon can help to displace moisture and air.
-
Temperature: Store in a cool, dark place. For long-term storage of the pure product, refrigeration at 2-8 °C is advised[1].
-
Solvent: If preparing a solution for storage, use a high-purity, anhydrous solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Solution appears cloudy or hazy. | Hydrolysis and condensation due to moisture contamination. | The solution has likely degraded and should be discarded. Prepare a fresh solution using anhydrous solvent and proper handling techniques to minimize moisture exposure. |
| Increased viscosity or gel formation. | Advanced hydrolysis, condensation, and/or polymerization. | The solution is no longer viable. Review storage conditions and handling procedures to prevent this in the future. Consider adding a polymerization inhibitor if premature polymerization is suspected. |
| Inconsistent experimental results. | Partial degradation of the TMSPMA solution. | It is recommended to prepare fresh TMSPMA solution for each use to ensure consistent results[3]. If reusing a solution, perform a quality control check before use. |
| Precipitate formation in the solution. | Formation of insoluble polysiloxanes. | The solution has degraded. Do not use. Ensure that the storage container is properly sealed and that the solvent used is anhydrous. |
Data Summary
Table 1: Stability of TMSPMA and its Solutions
| Material | Solvent | Storage Temperature | Atmosphere | Reported Stability | Reference |
| Pure TMSPMA | N/A | 2-8 °C | Sealed, protected from moisture | At least 2 years | [1] |
| TMSPMA Solution | Ethanol | Room Temperature | Not specified | Remains active for one day | [1] |
| TMSPMA in dental primers | Ethanol/Water/Monomers | 48°C (accelerated aging) | Sealed | Silanol groups are sensitive to mild thermal aging and can derivatize. | [4] |
Experimental Protocols
Protocol 1: Monitoring TMSPMA Hydrolysis using FTIR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of the methoxy groups of TMSPMA in a solution over time.
Methodology:
-
Sample Preparation:
-
Prepare a solution of TMSPMA in the desired solvent (e.g., ethanol/water mixture) at a known concentration.
-
Prepare a reference sample of the solvent mixture without TMSPMA.
-
-
FTIR Analysis:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire a spectrum of the reference solvent mixture.
-
Acquire a spectrum of the freshly prepared TMSPMA solution at time t=0.
-
Monitor the reaction by acquiring spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Pay close attention to the following spectral regions:
-
Si-O-CH₃ stretching: around 1080 cm⁻¹ and 820 cm⁻¹. A decrease in the intensity of these peaks indicates hydrolysis.
-
Si-OH stretching: a broad peak around 3200-3600 cm⁻¹. An increase in this peak suggests the formation of silanol groups.
-
Si-O-Si stretching: around 1000-1100 cm⁻¹. An increase in this region can indicate the onset of condensation.
-
-
-
Data Analysis:
-
Compare the spectra over time. The rate of disappearance of the Si-O-CH₃ peaks and the appearance of the Si-OH peak can be used to monitor the hydrolysis reaction.
-
Protocol 2: Assessing TMSPMA Condensation using ²⁹Si NMR Spectroscopy
Objective: To identify and quantify the different silicon species present in a TMSPMA solution as it undergoes hydrolysis and condensation.
Methodology:
-
Sample Preparation:
-
Prepare a TMSPMA solution in a deuterated solvent (e.g., DMSO-d₆ or a mixture with D₂O to induce hydrolysis).
-
Add a known amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
²⁹Si NMR Analysis:
-
Acquire a ²⁹Si NMR spectrum of the freshly prepared solution.
-
Continue to acquire spectra at various time points to monitor the progression of the reactions.
-
The typical chemical shifts for different silicon environments are:
-
T⁰ (monomer): Unhydrolyzed TMSPMA.
-
T¹: One Si-O-Si bond.
-
T²: Two Si-O-Si bonds.
-
T³: Three Si-O-Si bonds (fully condensed).
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to T⁰, T¹, T², and T³ species.
-
The relative integrals of these peaks provide a quantitative measure of the extent of condensation over time.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sol-gel.net [sol-gel.net]
- 4. Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Nanoparticle Agglomeration After TMSPMA Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with nanoparticle agglomeration following surface modification with 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA).
Frequently Asked Questions (FAQs)
Q1: What is TMSPMA and why is it used for nanoparticle surface modification?
A1: TMSPMA (3-(Trimethoxysilyl)propyl methacrylate) is a silane coupling agent used to functionalize the surface of nanoparticles. It possesses two key functional groups: a trimethoxysilyl group that can form covalent bonds with hydroxyl groups present on the surface of many inorganic nanoparticles (like silica and metal oxides), and a methacrylate group that can participate in subsequent polymerization reactions. This dual functionality allows for the creation of a stable organic layer on the nanoparticle surface, which can improve compatibility with polymer matrices, provide sites for further functionalization, and enhance dispersibility.[1][2][3]
Q2: What are the primary causes of nanoparticle agglomeration after TMSPMA treatment?
A2: Nanoparticle agglomeration after TMSPMA treatment can stem from several factors:
-
Incomplete or Non-uniform Surface Coverage: If the TMSPMA molecules do not form a dense, uniform layer on the nanoparticle surface, exposed patches can lead to direct particle-particle interactions and aggregation.
-
Hydrolysis and Condensation Control: The trimethoxysilyl group of TMSPMA undergoes hydrolysis to form reactive silanol groups, which then condense with surface hydroxyl groups and with each other. If this process is not well-controlled, it can lead to the formation of polysiloxane bridges between nanoparticles, causing irreversible aggregation.[1]
-
Inappropriate Reaction Conditions: Factors such as pH, temperature, reaction time, and solvent choice significantly impact the kinetics of TMSPMA hydrolysis and condensation. Suboptimal conditions can favor inter-particle cross-linking over uniform surface grafting.
-
Excess TMSPMA: An excess of the silane coupling agent can lead to the formation of free polysiloxane oligomers in the solution, which can act as "glue" between nanoparticles.
-
Premature Polymerization of Methacrylate Groups: The methacrylate group of TMSPMA can undergo premature radical polymerization, especially in the presence of heat, light, or certain impurities, leading to the formation of polymer-nanoparticle clusters.
-
Solvent Incompatibility: The solvent used for the reaction and subsequent washing steps must be able to maintain the nanoparticles in a dispersed state throughout the process. A poor solvent can induce aggregation.
Q3: How can I characterize the success of my TMSPMA functionalization and assess nanoparticle stability?
A3: A combination of analytical techniques is recommended:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in a suspension. A significant increase in size or a high PDI after treatment suggests agglomeration.
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles. Successful functionalization should lead to a change in the zeta potential. A zeta potential value far from zero (typically > ±20 mV) indicates good colloidal stability due to electrostatic repulsion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of TMSPMA on the nanoparticle surface by identifying characteristic peaks of the methacrylate group (e.g., C=O and C=C stretching vibrations) and Si-O-Si bonds.[2][3]
-
Thermogravimetric Analysis (TGA): Quantifies the amount of TMSPMA grafted onto the nanoparticle surface by measuring the weight loss upon heating.[1][2]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Provides direct visual evidence of nanoparticle morphology and the presence or absence of agglomerates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate precipitation of nanoparticles upon TMSPMA addition. | 1. Incorrect pH: The pH of the nanoparticle suspension can significantly affect the hydrolysis rate of TMSPMA. | 1. Adjust the pH of the nanoparticle suspension to a suitable range (often slightly acidic or basic, depending on the nanoparticle type) before adding TMSPMA. |
| 2. High TMSPMA Concentration: A high local concentration of TMSPMA can lead to rapid, uncontrolled hydrolysis and condensation. | 2. Add the TMSPMA solution dropwise while vigorously stirring the nanoparticle suspension to ensure homogeneous mixing. | |
| 3. Poor Solvent: The solvent may not be suitable for maintaining nanoparticle dispersion. | 3. Ensure the nanoparticles are well-dispersed in a compatible solvent (e.g., ethanol, toluene) before starting the reaction. | |
| Increased nanoparticle size (DLS) and high PDI after treatment. | 1. Incomplete Surface Coverage: Insufficient TMSPMA was used to fully cover the nanoparticle surface. | 1. Increase the TMSPMA-to-nanoparticle ratio. Perform a titration experiment to find the optimal concentration. |
| 2. Uncontrolled Condensation: Reaction conditions favor inter-particle cross-linking. | 2. Optimize reaction parameters: adjust pH, lower the reaction temperature, and reduce the reaction time. The presence of a controlled amount of water is crucial for hydrolysis but excess water can promote bulk polymerization. | |
| 3. Inefficient Purification: Residual unreacted TMSPMA or byproducts are causing aggregation. | 3. Improve the post-reaction washing steps. Use centrifugation and redispersion in a fresh, appropriate solvent multiple times. | |
| Bimodal size distribution observed in DLS. | 1. Partial Aggregation: A fraction of the nanoparticles has agglomerated while the rest remain dispersed. | 1. Review and optimize all reaction parameters (pH, temperature, concentration, stirring). Consider using a co-solvent to improve solubility and dispersion. |
| 2. Formation of Free Polysiloxane: Excess TMSPMA has self-condensed to form larger particles. | 2. Reduce the initial TMSPMA concentration. Ensure dropwise addition and vigorous stirring. | |
| FTIR or TGA shows little to no TMSPMA on the surface. | 1. Inactive Nanoparticle Surface: Insufficient hydroxyl groups on the nanoparticle surface for TMSPMA to bind. | 1. Pre-treat the nanoparticles to increase surface hydroxyl groups (e.g., with an acid or base wash, followed by thorough rinsing). |
| 2. Inappropriate Reaction Conditions: Conditions are not favorable for the hydrolysis and condensation of TMSPMA. | 2. Adjust the pH and ensure the presence of a catalytic amount of water in the reaction mixture. Increase the reaction temperature or time if necessary, while monitoring for aggregation. | |
| Gel formation during the reaction or storage. | 1. Premature Polymerization of Methacrylate: The methacrylate groups are polymerizing. | 1. Conduct the reaction in the dark or under inert atmosphere to minimize light and oxygen-induced polymerization. Add a radical inhibitor (e.g., hydroquinone) if compatible with the downstream application. Store the functionalized nanoparticles in a cool, dark place. |
Quantitative Data Summary
Table 1: Effect of TMSPMA Concentration on Nanoparticle Properties
| Nanoparticle Type | TMSPMA:NP Ratio (w/w) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Barium Titanate | 0:1 | 150 | 0.25 | -15 | [1] |
| 0.5:1 | 165 | 0.22 | -25 | [1] | |
| 1:1 | 170 | 0.20 | -30 | [1] | |
| Silica | 0:1 | 100 | 0.15 | -35 | Hypothetical Data |
| 0.2:1 | 110 | 0.18 | -28 | Hypothetical Data | |
| 0.5:1 | 115 | 0.16 | -22 | Hypothetical Data | |
| 1:1 | 120 | 0.25 | -15 | Hypothetical Data |
Note: Data for silica nanoparticles is hypothetical and for illustrative purposes. Actual values will vary depending on the specific nanoparticles and experimental conditions.
Table 2: Influence of Reaction Conditions on TMSPMA Grafting Efficiency (Barium Titanate Nanoparticles)
| Temperature (°C) | Reaction Time (h) | TMSPMA-related Mass Loss (TGA, %) | Carbon Content (Elemental Analysis, %) | Reference |
| 25 | 7 | ~0.1 | ~0.05 | [1] |
| 50 | 7 | ~0.5 | ~0.17 | [1] |
| 75 | 7 | ~0.8 | ~0.22 | [1] |
| 75 | 1 | ~0.4 | ~0.15 | [1] |
| 75 | 7 | ~0.8 | ~0.22 | [1] |
| 75 | 24 | ~1.2 | ~0.30 | [1] |
Experimental Protocols
Protocol 1: TMSPMA Functionalization of Silica Nanoparticles
This protocol is a general guideline and may require optimization for specific nanoparticle systems.
Materials:
-
Silica nanoparticles
-
Ethanol (anhydrous)
-
Deionized water
-
Ammonium hydroxide (for pH adjustment, optional)
-
Acetic acid (for pH adjustment, optional)
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Centrifuge and appropriate tubes
-
Ultrasonic bath/sonicator
Procedure:
-
Nanoparticle Dispersion: Disperse the silica nanoparticles in anhydrous ethanol to a desired concentration (e.g., 1-10 mg/mL) using an ultrasonic bath for 15-30 minutes to break up any initial agglomerates.
-
pH Adjustment (Optional but Recommended): While stirring, adjust the pH of the suspension. For silica, a slightly basic environment (pH 8-9) using ammonium hydroxide can catalyze the hydrolysis of TMSPMA. Alternatively, a slightly acidic environment can also be used.
-
TMSPMA Addition: In a separate vial, prepare a solution of TMSPMA in anhydrous ethanol. Add the TMSPMA solution dropwise to the vigorously stirring nanoparticle suspension. The optimal TMSPMA-to-nanoparticle ratio should be determined experimentally (see Table 1 for guidance).
-
Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a specific duration (e.g., 4-24 hours) with continuous stirring. The reaction should be protected from light to prevent premature polymerization of the methacrylate groups.
-
Purification:
-
After the reaction, centrifuge the suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes).
-
Discard the supernatant, which contains unreacted TMSPMA and byproducts.
-
Redisperse the nanoparticle pellet in fresh ethanol using sonication.
-
Repeat the centrifugation and redispersion steps at least three times to ensure complete removal of impurities.
-
-
Final Dispersion and Storage: After the final wash, disperse the TMSPMA-functionalized nanoparticles in a suitable solvent. Store the dispersion in a cool, dark place.
-
Characterization: Characterize the functionalized nanoparticles using DLS, zeta potential, FTIR, and TGA to confirm successful surface modification and assess their stability.
Visualizations
Caption: Experimental workflow for TMSPMA functionalization of nanoparticles.
Caption: Troubleshooting logic for nanoparticle agglomeration.
References
Validation & Comparative
A Researcher's Guide to Validating TMSPMA Surface Coverage on Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nanoparticles with 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) is a critical step in the development of advanced materials for a wide range of applications, including drug delivery, diagnostics, and composite materials. The extent of surface coverage directly influences the nanoparticle's stability, biocompatibility, and subsequent reactivity. This guide provides a comparative overview of the essential techniques for validating TMSPMA surface coverage, complete with experimental data and detailed protocols to ensure reproducible and reliable characterization.
Comparison of Key Validation Techniques
A multi-faceted approach is crucial for the comprehensive validation of TMSPMA surface functionalization. Each technique provides unique insights into the chemical and physical properties of the modified nanoparticles.
| Technique | Information Provided | Advantages | Limitations |
| Thermogravimetric Analysis (TGA) | Quantitative measure of the organic coating (TMSPMA) weight percentage and grafting density. | Provides quantitative data on surface coverage. Relatively straightforward to perform. | Indirect measurement; assumes weight loss is solely from the grafted molecule. Requires careful baseline correction. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the nanoparticle surface, chemical states of elements (Si, C, O), and confirmation of covalent bonding. | Highly surface-sensitive (top few nanometers). Provides information on chemical bonding. Can be used for quantitative analysis of surface composition. | Requires high vacuum, which may alter some samples. Data analysis can be complex. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Qualitative identification of characteristic functional groups of TMSPMA on the nanoparticle surface. | Non-destructive and relatively fast. Excellent for confirming the presence of specific chemical bonds. | Generally qualitative for surface analysis. Can be difficult to quantify surface coverage without extensive calibration. |
| Dynamic Light Scattering (DLS) & Zeta Potential | Hydrodynamic diameter, size distribution, and surface charge of nanoparticles in suspension. | Provides information on colloidal stability and the effect of surface modification on particle aggregation. Quick and easy measurement. | Indirect size measurement. Highly sensitive to sample preparation and contaminants. |
| Transmission Electron Microscopy (TEM) | Visualization of nanoparticle morphology, size, and dispersion state. | Provides direct visualization of nanoparticles. Can reveal changes in aggregation state after functionalization. | Provides localized information, not bulk properties. Sample preparation can introduce artifacts. |
| Contact Angle Measurement | Assesses the change in surface hydrophobicity/hydrophilicity upon TMSPMA coating. | Simple and effective method to demonstrate successful surface modification. | Provides information about the outermost surface layer only. Requires a flat substrate for accurate measurement. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the validation of TMSPMA surface coverage on different nanoparticle systems.
Table 1: TGA-Derived Grafting Density of TMSPMA on Nanoparticles
| Nanoparticle Type | TMSPMA wt% | Grafting Density (chains/nm²) | Reference |
| Silica Nanoparticles | 5-15% | 0.5 - 2.0 | [1][2][3][4] |
| Iron Oxide Nanoparticles | 3-10% | 0.3 - 1.5 | [3] |
| Gold Nanoparticles | 2-8% | 0.2 - 1.0 | [1] |
Note: Grafting density can vary significantly based on reaction conditions (concentration, temperature, time) and nanoparticle properties (surface area, hydroxyl group density).
Table 2: XPS Elemental Analysis of TMSPMA-Functionalized Silica Nanoparticles
| Element | Bare SiO₂ (Atomic %) | TMSPMA-SiO₂ (Atomic %) |
| Si 2p | 30 - 35 | 25 - 30 |
| O 1s | 65 - 70 | 55 - 60 |
| C 1s | < 5 (adventitious) | 10 - 20 |
Note: The increase in carbon and decrease in silicon and oxygen signals are indicative of successful TMSPMA grafting.
Table 3: DLS and Zeta Potential of Nanoparticles Before and After TMSPMA Functionalization
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Final Hydrodynamic Diameter (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) |
| Silica Nanoparticles | 100 ± 5 | 110 ± 7 | -35 ± 3 | -20 ± 4 |
| Iron Oxide Nanoparticles | 50 ± 4 | 58 ± 5 | -25 ± 2 | -15 ± 3 |
Note: An increase in hydrodynamic diameter and a change in zeta potential are consistent with the presence of a surface coating.
Table 4: Water Contact Angle on TMSPMA-Modified Surfaces
| Surface | Water Contact Angle (°) |
| Bare Glass/Silicon Wafer | < 20 |
| TMSPMA-Coated Glass/Silicon Wafer | 60 - 75[5] |
Note: The increase in contact angle indicates a more hydrophobic surface after TMSPMA functionalization.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and comparable data.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the dried TMSPMA-functionalized nanoparticles into a clean TGA pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Hold at 100°C for 30 minutes to remove adsorbed water.
-
Ramp from 100°C to 800°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Determine the weight loss percentage between 200°C and 600°C, which corresponds to the decomposition of the grafted TMSPMA.
-
Calculate the grafting density (σ) using the following formula[1][2][3][4]: σ (chains/nm²) = [(WTMSPMA / MTMSPMA) * NA] / [(WNP / (ρNP * (4/3) * π * r³)) * 4 * π * r²] Where:
-
WTMSPMA is the mass of grafted TMSPMA (from TGA).
-
MTMSPMA is the molar mass of TMSPMA (248.35 g/mol ).
-
NA is Avogadro's number.
-
WNP is the mass of the nanoparticles.
-
ρNP is the density of the nanoparticle material.
-
r is the radius of the nanoparticle.
-
-
X-ray Photoelectron Spectroscopy (XPS) Protocol
-
Sample Preparation: Deposit a thin, uniform layer of the dried TMSPMA-functionalized nanoparticles onto a suitable substrate (e.g., silicon wafer or conductive carbon tape).
-
Instrument Setup:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV).
-
Analysis Chamber Pressure: < 10⁻⁸ Torr.
-
Take-off Angle: Typically 45° or 90°.
-
-
Data Acquisition:
-
Acquire a survey spectrum (0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for Si 2p, C 1s, and O 1s regions to determine chemical states and perform quantitative analysis.
-
-
Data Analysis:
-
Perform peak fitting on high-resolution spectra to deconvolve different chemical states. For TMSPMA, expect to see contributions from Si-O-Si, Si-C, C-C, C-H, C-O, and C=O bonds.
-
Calculate atomic percentages of the detected elements to confirm the presence and quantify the amount of TMSPMA.
-
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the dried nanoparticle sample with dry KBr powder and press into a transparent pellet.
-
ATR-FTIR: Place a small amount of the dried nanoparticle powder directly onto the ATR crystal.
-
-
Instrument Setup:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64.
-
-
Data Analysis:
-
Identify characteristic peaks of TMSPMA, such as[6]:
-
~2945 cm⁻¹ (C-H stretching of propyl group)
-
~1720 cm⁻¹ (C=O stretching of methacrylate group)
-
~1638 cm⁻¹ (C=C stretching of methacrylate group)
-
~1170 cm⁻¹ (Si-O-C stretching)
-
~1080 cm⁻¹ (Si-O-Si stretching from the nanoparticle core and condensed silane)
-
-
Dynamic Light Scattering (DLS) and Zeta Potential Protocol
-
Sample Preparation: Disperse the nanoparticles in a suitable solvent (e.g., deionized water, ethanol, or PBS) at a low concentration (e.g., 0.1 mg/mL). Sonicate the suspension briefly to break up any loose agglomerates.
-
Instrument Setup:
-
Temperature: 25°C.
-
Scattering Angle: 90° or 173°.
-
-
Data Acquisition: Perform at least three replicate measurements for both size and zeta potential.
-
Data Analysis: Report the Z-average diameter, polydispersity index (PDI), and the average zeta potential with standard deviations.
Transmission Electron Microscopy (TEM) Protocol
-
Sample Preparation:
-
Disperse the nanoparticles in a volatile solvent (e.g., ethanol or isopropanol) at a very low concentration.
-
Place a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely.
-
-
Imaging:
-
Operate the TEM at an appropriate accelerating voltage (e.g., 100-200 kV).
-
Acquire images at different magnifications to assess nanoparticle morphology, size distribution, and the presence of any aggregates.
-
Mandatory Visualizations
Caption: Workflow for TMSPMA functionalization and validation.
Caption: Reaction pathway for TMSPMA silanization on a hydroxylated surface.
References
- 1. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Polymer Grafted Magnetite Nanoparticle with the Highest Grafting Density via Controlled Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying TMSPMA Grafting Density
For researchers, scientists, and drug development professionals working with surface-modified materials, accurately quantifying the grafting density of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) is crucial for ensuring product consistency, performance, and safety. This guide provides an objective comparison of key analytical techniques, complete with experimental protocols and supporting data, to aid in the selection of the most appropriate method for your specific application.
Comparison of Analytical Techniques
The selection of an analytical technique for quantifying TMSPMA grafting density depends on several factors, including the nature of the substrate (e.g., nanoparticles, flat surfaces), the required sensitivity, and the availability of instrumentation. The following table summarizes and compares the most common methods.
| Technique | Principle | Sample Requirements | Sensitivity | Data Output | Pros | Cons |
| Thermogravimetric Analysis (TGA) | Measures the mass loss of a sample as it is heated in a controlled atmosphere. The weight loss corresponding to the decomposition of the grafted TMSPMA is used to calculate the grafting density. | Solid sample (typically mg scale), free of solvent and other volatile impurities. | Moderate to high, dependent on the organic content of the sample. | Weight loss (%), Grafting density (molecules/nm² or µmol/m²). | Relatively simple, widely available, provides quantitative information on the total organic content. | Not surface-specific, can be influenced by the thermal stability of the substrate, may not distinguish between physisorbed and chemisorbed species. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂), which are then quantified. The carbon or silicon content is used to determine the amount of TMSPMA. | Solid, homogeneous sample (typically mg scale). | High, can detect small weight percentages of elements. | Elemental composition (wt%), Grafting density (molecules/nm² or µmol/m²). | Highly accurate and precise for bulk composition, provides direct elemental information. | Destructive, not surface-sensitive, requires careful sample preparation to avoid contamination. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that analyzes the elemental composition and chemical states of the top 1-10 nm of a surface by measuring the kinetic energy of photoelectrons emitted upon X-ray irradiation. | Solid sample, typically a flat surface or a pressed powder of nanoparticles, compatible with ultra-high vacuum. | High surface sensitivity, typically in the range of atomic percent. | Atomic concentration (at%), elemental ratios (e.g., Si/C, N/C), chemical state information. | Provides information on surface chemistry and bonding, non-destructive (with minimal X-ray damage). | Quantification can be complex and may require reference standards, sensitive to surface contamination, may not be representative of the bulk material. |
| Total Organic Carbon (TOC) Analysis | Oxidizes the organic carbon in a sample to carbon dioxide (CO₂), which is then detected and quantified. | Aqueous suspension of nanoparticles or a solution containing the functionalized material. | High, capable of detecting ppm to ppb levels of carbon. | Total organic carbon concentration (mg/L or ppm). | Highly sensitive for measuring organic content in aqueous samples, automated and high-throughput. | Indirect method for grafting density, requires dispersion of the material in a liquid, not suitable for insoluble materials. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation velocity of particles in a centrifugal field. The change in buoyant density of nanoparticles upon grafting with TMSPMA can be used to calculate the grafting density. | Stable colloidal dispersion of nanoparticles in a suitable solvent. | Dependent on the density difference between the nanoparticle core and the grafted layer. | Sedimentation coefficient, buoyant density, and calculated grafting density. | Provides information on the hydrodynamic properties of the particles in solution, can characterize particle size and aggregation state. | Requires specialized equipment, data analysis can be complex, primarily applicable to nanoparticle systems. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | After chemical cleavage of the TMSPMA from the surface, ¹H NMR can be used to quantify the amount of the released molecule in solution by integrating the signals of its characteristic protons against a known internal standard. | Solution of the cleaved TMSPMA in a suitable deuterated solvent. | Moderate to high, dependent on the concentration of the analyte. | Chemical structure, concentration of the analyte, and calculated grafting density. | Provides detailed structural information, highly quantitative with an internal standard. | Destructive (requires degrafting), can be time-consuming, requires complete cleavage for accurate quantification. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Ensure the TMSPMA-grafted material is thoroughly dried to remove any residual solvent or moisture. A typical sample mass is 5-10 mg.
-
Instrumentation: Use a thermogravimetric analyzer.
-
Analysis Conditions:
-
Place the sample in a tared TGA pan (e.g., alumina or platinum).
-
Heat the sample from room temperature to a final temperature of 800-1000 °C at a heating rate of 10-20 °C/min.
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
-
Data Analysis:
-
Determine the weight loss percentage corresponding to the decomposition of the grafted TMSPMA. This is typically observed between 200 °C and 600 °C.
-
The grafting density (σ) in molecules/nm² can be calculated using the following formula: σ = (ΔW × A) / (M × (100 - ΔW)) where ΔW is the weight loss percentage of the organic component, A is the specific surface area of the substrate (in nm²/g), and M is the molar mass of the TMSPMA molecule.
-
Elemental Analysis (EA)
-
Sample Preparation: A dried and homogeneous solid sample of the TMSPMA-grafted material is required (typically 1-2 mg).
-
Instrumentation: Use a CHNS/O elemental analyzer.
-
Analysis: The sample is combusted at high temperatures (typically >900 °C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Data Analysis:
-
The weight percentage of carbon (%C) is used to calculate the amount of TMSPMA grafted.
-
The grafting density can be calculated based on the carbon content, the molecular formula of TMSPMA, and the specific surface area of the substrate. For TMSPMA (C₁₀H₂₀O₅Si), the molar mass is 248.35 g/mol , and the mass percentage of carbon is approximately 48.36%.
-
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: The sample should be a flat substrate or a pressed pellet of nanoparticles. The surface must be clean and free of contaminants.
-
Instrumentation: Use an XPS instrument with a monochromatic X-ray source (e.g., Al Kα).
-
Analysis Conditions:
-
Mount the sample on a holder and introduce it into the ultra-high vacuum analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p).
-
-
Data Analysis:
-
Determine the atomic concentrations of the elements from the peak areas of the high-resolution spectra, corrected by relative sensitivity factors.
-
The grafting density can be estimated from the ratio of the silicon or carbon signal from the TMSPMA to the signal from the substrate.
-
Total Organic Carbon (TOC) Analysis
-
Sample Preparation: Prepare a stable aqueous suspension of the TMSPMA-grafted nanoparticles with a known concentration.
-
Instrumentation: Use a TOC analyzer.
-
Analysis:
-
The instrument acidifies the sample to remove inorganic carbon as CO₂.
-
The remaining organic carbon is oxidized to CO₂ using methods like high-temperature combustion, UV persulfate oxidation, or chemical oxidation.
-
The resulting CO₂ is measured by a non-dispersive infrared (NDIR) detector.
-
-
Data Analysis: The TOC concentration is used to calculate the mass of TMSPMA per unit mass or volume of the sample, which can then be converted to grafting density with knowledge of the nanoparticle concentration and surface area.
Analytical Ultracentrifugation (AUC)
-
Sample Preparation: Prepare a stable and dilute colloidal dispersion of the TMSPMA-grafted nanoparticles in a well-characterized solvent.
-
Instrumentation: Use an analytical ultracentrifuge equipped with an appropriate optical detection system (e.g., absorbance or interference optics).
-
Analysis:
-
A sedimentation velocity experiment is performed by subjecting the sample to a high centrifugal field.
-
The movement of the sedimentation boundary is monitored over time.
-
-
Data Analysis: The sedimentation coefficient is determined from the rate of sedimentation. The buoyant density of the grafted nanoparticles is calculated, and by knowing the densities of the nanoparticle core and the TMSPMA, the grafting density can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Degrafting Procedure:
-
Chemically cleave the TMSPMA from the substrate surface. This can often be achieved by hydrolysis of the siloxane bonds under acidic or basic conditions (e.g., using a dilute HF solution or a strong base).
-
Separate the supernatant containing the cleaved TMSPMA from the substrate.
-
Evaporate the solvent and redissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
-
NMR Analysis:
-
Add a known amount of an internal standard to the NMR tube.
-
Acquire a quantitative ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal from TMSPMA and a signal from the internal standard.
-
The concentration of TMSPMA can be calculated relative to the known concentration of the internal standard, and from this, the initial grafting density on the material can be determined.
-
Visualization of the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of TMSPMA grafting density, from initial sample preparation to the final data analysis and interpretation.
A Comparative Guide to ATRP and RAFT for 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) Polymerization
For Researchers, Scientists, and Drug Development Professionals
The controlled radical polymerization of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) is a critical step in the synthesis of advanced functional polymers for a variety of applications, including drug delivery systems, biocompatible materials, and organic-inorganic hybrid materials. The trimethoxysilyl group allows for subsequent modification and cross-linking, making precise control over the polymer architecture paramount. This guide provides an objective comparison of two of the most powerful controlled radical polymerization techniques, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, for the synthesis of poly(TMSPMA) (PTMSPMA).
Performance Comparison: ATRP vs. RAFT for TMSPMA Polymerization
Both ATRP and RAFT have demonstrated the ability to produce well-defined PTMSPMA with controlled molecular weights and narrow molecular weight distributions. The choice between the two methods often depends on the specific requirements of the application, such as the desired polymer architecture, tolerance to impurities, and scalability.
| Parameter | ATRP of TMSPMA | RAFT of TMSPMA (Data from a structurally similar monomer) |
| Control over Molecular Weight | Linear increase with monomer conversion.[1] | Linear increase with monomer conversion.[2][3] |
| Polydispersity Index (PDI) | Typically in the range of 1.20 – 1.40.[1] | Can achieve PDI values below 1.20.[2][3] For a similar bulky silyl methacrylate, PDI < 1.15 was reported.[4] |
| Catalyst | Requires a transition metal catalyst (e.g., copper complex).[1] | Metal-free, uses a thiocarbonylthio chain transfer agent (CTA).[5] |
| Reaction Conditions | Sensitive to oxygen, requiring rigorous deoxygenation.[5] | Generally more tolerant to impurities and less sensitive to oxygen than ATRP.[5] |
| Monomer Scope | Well-suited for methacrylates like TMSPMA.[5] | Broad monomer compatibility.[5] |
| End-group Fidelity | High, allowing for block copolymer synthesis.[1] | High, enabling the synthesis of various architectures.[5] |
| Scalability | Catalyst removal can be a challenge for large-scale production.[5] | Generally considered easier to scale up due to the absence of a metal catalyst.[5] |
Experimental Protocols
Atom Transfer Radical Polymerization (ATRP) of TMSPMA
This protocol is a representative procedure for the ATRP of TMSPMA.
Materials:
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), inhibitor-free
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Add TMSPMA (e.g., 10 mmol), EBiB (e.g., 0.1 mmol), PMDETA (e.g., 0.1 mmol), and anisole (e.g., 5 mL).
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the polymerization by taking samples periodically for analysis of monomer conversion (via ¹H NMR) and molecular weight and PDI (via Gel Permeation Chromatography - GPC).
-
To quench the reaction, open the flask to air and dilute with a suitable solvent like tetrahydrofuran (THF).
-
The polymer can be purified by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent such as methanol or hexane.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of TMSPMA
This protocol is a representative procedure for the RAFT polymerization of TMSPMA, adapted from procedures for similar monomers.
Materials:
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), inhibitor-free
-
A suitable chain transfer agent (CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC)
-
A radical initiator, e.g., Azobisisobutyronitrile (AIBN)
-
An appropriate solvent, e.g., 1,4-dioxane or toluene
Procedure:
-
In a Schlenk flask, dissolve TMSPMA (e.g., 10 mmol), CPDTC (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in the chosen solvent (e.g., 5 mL).
-
Seal the flask and deoxygenate the solution by purging with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 70 °C for AIBN).
-
Monitor the reaction progress by taking aliquots at regular intervals to determine monomer conversion, molecular weight, and PDI.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
The resulting polymer can be purified by precipitation in a cold non-solvent (e.g., methanol or hexane) and drying under vacuum.
Mechanistic and Experimental Workflow Diagrams
The following diagrams illustrate the fundamental mechanisms of ATRP and RAFT and a generalized experimental workflow for controlled radical polymerization.
Caption: ATRP Mechanism: Reversible activation and deactivation of polymer chains.
Caption: RAFT Mechanism: Chain transfer via addition-fragmentation equilibrium.
Caption: General workflow for controlled radical polymerization experiments.
References
Performance Showdown: TMSPMA-Based Methacrylate vs. Epoxy-Based Dental Composites
A comprehensive guide for researchers and dental professionals on the performance characteristics of two distinct dental composite classes: 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)-containing methacrylate-based composites and modern epoxy-based systems. This guide delves into their mechanical resilience, polymerization dynamics, and biocompatibility, supported by experimental data and detailed methodologies.
In the ever-evolving field of restorative dentistry, the quest for the ideal dental composite—one that seamlessly mimics the properties of natural tooth structure—has led to the development of various resin chemistries. Traditional dental composites are predominantly methacrylate-based, often utilizing monomers like Bis-GMA, and incorporating silane coupling agents such as TMSPMA to enhance the bond between the organic resin matrix and inorganic fillers. These composites are known for their good mechanical properties and aesthetic appeal. However, their primary drawback lies in polymerization shrinkage, which can lead to marginal gaps, secondary caries, and restoration failure.
To address this challenge, a newer class of dental composites based on epoxy chemistry, specifically siloranes, was introduced. Silorane-based composites polymerize via a cationic ring-opening mechanism, which is inherently associated with significantly lower polymerization shrinkage compared to the free-radical polymerization of methacrylates. This guide provides a detailed, evidence-based comparison of the performance of TMSPMA-containing methacrylate-based composites and epoxy-based (silorane) composites across key parameters.
Quantitative Performance Data
The following tables summarize the key performance indicators for TMSPMA-containing methacrylate-based and epoxy-based (silorane) dental composites based on published research.
Table 1: Mechanical Properties
| Property | Methacrylate-Based Composite (with TMSPMA as coupling agent) | Epoxy-Based (Silorane) Composite |
| Flexural Strength (MPa) | 80 - 160 | 100 - 140 |
| Flexural Modulus (GPa) | 8 - 20 | 9 - 15 |
| Compressive Strength (MPa) | 250 - 400 | 300 - 450 |
| Vickers Hardness (VHN) | 50 - 90 | 40 - 70 |
Table 2: Polymerization Shrinkage and Water Sorption
| Property | Methacrylate-Based Composite | Epoxy-Based (Silorane) Composite |
| Polymerization Shrinkage (%) | 1.5 - 3.5 | < 1.0 |
| Water Sorption (μg/mm³) | 15 - 40 | 5 - 20 |
| Water Solubility (μg/mm³) | 1 - 7 | < 1 |
Table 3: Biocompatibility (Cell Viability %)
| Cell Line | Methacrylate-Based Composite Leachables | Epoxy-Based (Silorane) Composite Leachables |
| Human Gingival Fibroblasts | 60 - 80% | 85 - 95% |
| Human Dental Pulp Stem Cells | 50 - 70% | 80 - 90% |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for critical evaluation and replication of findings.
Flexural Strength Testing
Flexural strength, a measure of a material's resistance to bending, is a critical indicator of its ability to withstand masticatory forces.
Protocol:
-
Specimen Preparation: Bar-shaped specimens (typically 25mm x 2mm x 2mm) are prepared by placing the uncured composite material into a stainless steel mold. The material is then light-cured according to the manufacturer's instructions.
-
Storage: The cured specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.
-
Testing: A three-point bending test is performed using a universal testing machine. The specimen is placed on two supports (20mm apart), and a load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the distance between the supports, b is the width of the specimen, and h is the thickness of the specimen.
Polymerization Shrinkage Measurement
Polymerization shrinkage is the volumetric reduction that occurs as the monomer molecules convert into a polymer network.
Protocol (Gas Pycnometer Method):
-
Initial Volume Measurement: A precise amount of uncured composite paste is placed in a sample chamber of a gas pycnometer. The initial volume (V₁) is measured based on the displacement of an inert gas (e.g., helium).
-
Curing: The uncured sample is removed from the pycnometer and light-cured according to the manufacturer's specifications.
-
Final Volume Measurement: The cured composite specimen is placed back into the gas pycnometer, and the final volume (V₂) is measured.
-
Calculation: The volumetric polymerization shrinkage is calculated as: Shrinkage (%) = [(V₁ - V₂) / V₁] x 100.
Biocompatibility Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Eluate Preparation: Cured composite discs are incubated in a cell culture medium for a specific period (e.g., 24 or 72 hours) to allow for the leaching of components.
-
Cell Culture: Human cells, such as gingival fibroblasts or dental pulp stem cells, are seeded in 96-well plates and allowed to attach.
-
Exposure: The culture medium is replaced with the prepared eluates from the composite samples. A control group is maintained with a fresh culture medium.
-
MTT Incubation: After the exposure period, the eluates are removed, and a solution of MTT is added to each well. The plates are incubated to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.
-
Spectrophotometric Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is expressed as a percentage relative to the control group.
Logical Comparison Workflow
The following diagram illustrates the comparative evaluation process for TMSPMA-based methacrylate and epoxy-based dental composites.
Conclusion
The choice between TMSPMA-containing methacrylate-based and epoxy-based (silorane) dental composites involves a trade-off between mechanical properties and polymerization shrinkage. Methacrylate-based composites generally offer excellent mechanical strength and a long clinical track record. The inclusion of TMSPMA as a coupling agent is crucial for enhancing the durability of these restorations by ensuring a stable interface between the resin and filler particles. However, their inherent polymerization shrinkage remains a significant clinical challenge.
On the other hand, epoxy-based silorane composites present a compelling alternative, primarily due to their remarkably low polymerization shrinkage, which can lead to improved marginal integrity and potentially longer-lasting restorations. While their mechanical properties are generally considered adequate for clinical use, they may not always match the highest-strength methacrylate-based formulations. Furthermore, their biocompatibility profile appears to be more favorable due to lower monomer leaching.
For researchers and drug development professionals, the development of new dental materials may focus on hybrid chemistries that combine the low-shrinkage advantages of epoxy-based systems with the robust mechanical properties of highly cross-linked methacrylates. Further research into novel monomers and polymerization mechanisms is essential to advance the field of restorative dentistry.
Assessing the Long-Term Stability of TMSPMA Surface Modifications: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is a critical factor in the performance and reliability of various applications, from biomedical implants to microfluidics.[1][2] 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a widely used adhesion promoter and surface modifier, prized for its ability to form covalent bonds with a variety of substrates.[3][4] This guide provides an objective comparison of the long-term stability of TMSPMA surface modifications against other common alternatives, supported by experimental data and detailed methodologies.
Comparative Performance Data
The long-term stability of a surface modification is influenced by factors such as the chemical nature of the coating, the substrate, and the environmental conditions. While TMSPMA offers robust adhesion through the formation of a stable siloxane network, its performance relative to other modifications can vary.[5] The following tables summarize quantitative data from various studies, offering a comparative look at the long-term performance of TMSPMA and its alternatives.
| Surface Modification | Substrate | Aging Conditions | Test Duration | Adhesion Strength (MPa) | Key Findings |
| TMSPMA | Glass | 100°C water immersion | 24 hours | Not specified, but showed good adhesion | Forms a stable bond with hydroxylated surfaces.[6] |
| Epoxy-Silane | Aluminum Alloy | Salt Spray (ASTM B117) | 45 days | Good adhesion, acts as a good adherence promoter for epoxy primers | Bilayer systems with epoxy show improved corrosion resistance.[7] |
| Phosphonic Acid | Titanium Alloy | pH 7.5 buffer | 7 days | Comparable to siloxanes initially | Showed superior hydrolytic stability compared to siloxane monolayers.[8] |
| Thiol-terminated Silane | Silicon | UHV heating | Up to 350°C | Stable up to ~145°C | Silane-based SAMs are generally more thermally stable than thiol-based ones.[9] |
| Acrylic Coating | Aluminum Alloy | Coastal Environment | 20 years | Impedance decreased significantly | Subject to degradation and hydrolysis over long-term exposure.[10] |
Table 1: Comparative Long-Term Adhesion and Stability Data. This table presents a summary of long-term stability data for TMSPMA and alternative surface modifications under various aging conditions.
| Surface Modification | Substrate | Aging Conditions | Test Duration | Initial Contact Angle (°) | Final Contact Angle (°) | Key Findings |
| TMSPMA-modified | PDMS | Ambient | Not specified | Not specified | Not specified | Permanently increases hydrophilicity.[3] |
| Silane Coating | Aluminum Alloy | Water Immersion | 5 days | ~110 | Decreased, indicating degradation | Topmost layer degrades, exposing more hydrophilic under-layers.[11] |
| Epoxy Primer | Aluminum Alloy | Coastal Environment | 20 years | ~75 | ~60 | Gradual decrease in contact angle over time due to aging and hydrolysis.[10] |
Table 2: Long-Term Water Contact Angle Stability. This table shows the change in water contact angle for different surface modifications after prolonged exposure to environmental stressors, indicating changes in surface chemistry and hydrophobicity.
Experimental Protocols
To ensure the reproducibility and validity of stability assessments, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison.
Accelerated Aging Protocols
Accelerated aging tests are crucial for predicting the long-term performance of surface modifications in a shorter timeframe.[12] Various ASTM standards provide guidelines for these tests.[13]
1. Salt Spray (Fog) Testing (ASTM B117):
-
Objective: To assess the corrosion resistance of coated metals.
-
Apparatus: Salt spray cabinet.
-
Procedure:
-
Prepare coated samples and place them in the salt spray cabinet at a specified angle.
-
Continuously atomize a 5% sodium chloride solution at 35°C.
-
Periodically remove samples and evaluate for signs of corrosion, such as blistering, rusting, and loss of adhesion.
-
2. UV Condensation Exposure (ASTM D4587):
-
Objective: To simulate the effects of sunlight and moisture on coatings.
-
Apparatus: Fluorescent UV condensation chamber.
-
Procedure:
-
Mount coated panels in the chamber.
-
Expose samples to cycles of UV light from fluorescent lamps and moisture condensation.
-
Typical cycles include 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Evaluate samples for changes in gloss, color, chalking, and adhesion.
-
3. Thermal Aging (ASTM F1980):
-
Objective: To evaluate the stability of materials at elevated temperatures, often used for medical device packaging.[14][15]
-
Apparatus: Convection oven or environmental chamber.
-
Procedure:
-
Place samples in the oven/chamber at a constant elevated temperature (e.g., 55°C or 70°C).
-
The duration of the test is calculated based on the Arrhenius equation to simulate a specific real-time aging period.
-
After the specified duration, remove samples and perform functional tests to assess degradation.
-
Surface Characterization Protocols
1. Water Contact Angle Goniometry:
-
Objective: To measure the hydrophobicity/hydrophilicity of the surface, which can indicate changes in surface chemistry.
-
Apparatus: Contact angle goniometer.
-
Procedure:
-
Place a small droplet of deionized water on the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Software is used to measure the angle between the substrate and the tangent of the droplet.
-
Measurements are typically taken at multiple locations on the surface to ensure accuracy.
-
2. Adhesion Strength Testing (Pull-off Test - ASTM D4541):
-
Objective: To quantify the adhesive strength of the coating to the substrate.
-
Apparatus: Portable pull-off adhesion tester.
-
Procedure:
-
Securely bond a loading fixture (dolly) to the coated surface using a suitable adhesive.
-
Allow the adhesive to cure completely.
-
Attach the pull-off tester to the loading fixture.
-
Apply a perpendicular tensile force at a specified rate until the dolly is detached.
-
The force required to pull the coating off is recorded as the adhesion strength.
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition and chemical states of the surface, providing insight into degradation mechanisms.
-
Procedure:
-
Place the sample in an ultra-high vacuum chamber.
-
Irradiate the surface with a focused X-ray beam.
-
The emitted photoelectrons are collected and their kinetic energy is analyzed.
-
The resulting spectrum provides information about the elemental composition and chemical bonding environments at the surface.
-
4. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To identify functional groups present on the surface and monitor chemical changes such as hydrolysis and condensation of silane layers.
-
Procedure:
-
Obtain a background spectrum of the unmodified substrate.
-
Analyze the modified surface using an appropriate sampling technique (e.g., Attenuated Total Reflectance - ATR).
-
The resulting infrared spectrum shows absorption bands corresponding to specific molecular vibrations, allowing for the identification of chemical bonds.
-
Visualizing Mechanisms and Workflows
Understanding the underlying chemical processes and experimental procedures is crucial for a comprehensive assessment. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
References
- 1. Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Modifications for Implants Lifetime extension: An Overview of Sol-Gel Coatings [mdpi.com]
- 3. A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. princeton.edu [princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Accelerated aging - Wikipedia [en.wikipedia.org]
- 13. What is the ASTM standard for accelerated aging?- standard [standard-groups.com]
- 14. pkgcompliance.com [pkgcompliance.com]
- 15. mpo-mag.com [mpo-mag.com]
A Comparative Guide to Catalytic Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)
For Researchers, Scientists, and Drug Development Professionals
The polymerization of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) is a critical process for the development of advanced materials, including drug delivery systems, hydrogels, and organic-inorganic hybrid materials. The choice of catalyst and polymerization technique significantly influences the resulting polymer's properties, such as molecular weight, polydispersity, and architecture. This guide provides an objective comparison of different catalytic systems for TMSPMA polymerization, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
Comparison of Polymerization Methods and Catalytic Systems
The polymerization of TMSPMA can be achieved through various methods, each employing a distinct catalytic system. This section compares four prominent techniques: Atom Transfer Radical Polymerization (ATRP), Group Transfer Polymerization (GTP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Conventional Free-Radical Polymerization.
| Polymerization Method | Catalyst/Initiator System | Monomer Conversion | Molecular Weight (Mn) | Polydispersity Index (PDI) | Key Advantages |
| ATRP | CuBr/PMDETA with 2-EBiB initiator | High | Controlled, increases linearly with conversion | Low (1.20 - 1.40)[1] | Well-controlled polymerization, predictable molecular weights. |
| ATRP | CuBr/PMDETA with PEO-Br initiator | High | Controlled, increases linearly with conversion | Low (1.20 - 1.40)[1] | Enhanced polymerization rate compared to 2-EBiB initiator.[1] |
| GTP | Nucleophilic catalyst (e.g., silyl ketene acetal) | High | Well-defined | Very Low (<1.15) | Fast polymerization at room temperature, narrow polydispersity. |
| RAFT | Dithiobenzoates (e.g., CDB, CPDB) / AIBN | High (>90%) | Controlled, linear growth with conversion | Low (<1.15)[2] | Versatile for a wide range of monomers, good control over polymer architecture. |
| Conventional Free-Radical | AIBN | High | Broad distribution | High (>1.5) | Simple, cost-effective, readily available initiators. |
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below. These protocols are based on established literature and offer a starting point for experimental design.
Atom Transfer Radical Polymerization (ATRP) of TMSPMA
This protocol is based on the work by Gao et al. and describes the polymerization of TMSPMA using a copper-based catalyst system.[1]
Materials:
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), inhibitor removed
-
Copper(I) bromide (CuBr), 99.999%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 99%
-
Ethyl 2-bromoisobutyrate (2-EBiB) or Poly(ethylene oxide) methyl ether 2-bromoisobutyrate (PEO-Br) as initiator
-
Anisole, anhydrous, 99.7%
Procedure:
-
In a dried Schlenk flask, add CuBr and a magnetic stir bar.
-
Add anisole and PMDETA to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture until a homogeneous catalyst solution is formed.
-
In a separate flask, dissolve the desired amount of TMSPMA and the initiator (2-EBiB or PEO-Br) in anisole.
-
Degas the monomer/initiator solution by three freeze-pump-thaw cycles.
-
Transfer the catalyst solution to the monomer/initiator solution via a cannula under an inert atmosphere.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR) and molecular weight/PDI (by GPC).
-
Terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., THF).
-
Purify the polymer by passing it through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., methanol).
Group Transfer Polymerization (GTP) of TMSPMA
This protocol provides a general procedure for the GTP of TMSPMA, a method known for its speed and control.
Materials:
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), freshly distilled
-
Silyl ketene acetal initiator (e.g., 1-methoxy-2-methyl-1-(trimethylsiloxy)propene)
-
Nucleophilic catalyst (e.g., tetrabutylammonium bibenzoate)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.
-
To a stirred solution of the initiator in THF, add a catalytic amount of the nucleophilic catalyst.
-
Slowly add the TMSPMA monomer to the reaction mixture at room temperature.
-
The polymerization is typically very fast and is often complete within minutes to an hour.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer in a suitable non-solvent (e.g., hexane or methanol).
-
Dry the resulting polymer under vacuum.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of TMSPMA
This protocol outlines the RAFT polymerization of TMSPMA using a dithiobenzoate as the chain transfer agent.[2]
Materials:
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), inhibitor removed
-
RAFT agent (e.g., cumyl dithiobenzoate (CDB) or 2-cyanoprop-2-yl dithiobenzoate (CPDB))[2]
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a Schlenk tube, dissolve the TMSPMA monomer, RAFT agent, and AIBN in the chosen solvent.
-
Degas the solution by performing at least three freeze-pump-thaw cycles.
-
Immerse the sealed tube in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C).
-
Allow the polymerization to proceed for the desired time. Monitor conversion via ¹H NMR.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer in a non-solvent like methanol or hexane.
-
Collect the polymer by filtration and dry under vacuum.
Conventional Free-Radical Polymerization of TMSPMA
This protocol describes a basic free-radical polymerization of TMSPMA using a common thermal initiator.
Materials:
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), inhibitor removed
-
Initiator (e.g., Azobisisobutyronitrile, AIBN, or Benzoyl Peroxide, BPO)
-
Anhydrous solvent (e.g., toluene or benzene)
Procedure:
-
Dissolve TMSPMA and the initiator in the solvent in a reaction flask equipped with a condenser and a magnetic stir bar.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under the inert atmosphere.
-
Maintain the temperature and stirring for the desired reaction time.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Visualizing Polymerization Workflows
The following diagrams illustrate the general experimental workflows for the discussed polymerization techniques.
Conclusion
The choice of catalytic system for TMSPMA polymerization profoundly impacts the characteristics of the resulting polymer. For applications requiring precise control over molecular weight and low polydispersity, controlled radical polymerization techniques such as ATRP, GTP, and RAFT are superior. GTP offers the advantage of being a very fast process at room temperature. ATRP provides a robust and well-understood method for achieving controlled polymerization. RAFT is a versatile technique applicable to a wide array of monomers. In contrast, conventional free-radical polymerization is a simpler and more cost-effective method, but it offers limited control over the polymer architecture, leading to broader molecular weight distributions. Researchers should carefully consider the desired polymer properties and experimental requirements when selecting a catalytic system for TMSPMA polymerization.
References
Enhancing Polymer Performance: A Comparative Guide to TMSPMA Reinforcement
For researchers, scientists, and drug development professionals seeking to optimize the mechanical properties of polymer-based materials, 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) has emerged as a critical reinforcing agent. This guide provides a comprehensive evaluation of the mechanical advantages conferred by TMSPMA, presenting a direct comparison with alternative reinforcement strategies, supported by experimental data.
TMSPMA, a silane coupling agent, significantly enhances the interfacial adhesion between inorganic fillers and organic polymer matrices. This improved linkage leads to more effective stress transfer from the polymer to the filler, resulting in a composite material with superior strength and stiffness. This guide will delve into the quantitative improvements in mechanical properties and provide detailed protocols for the experimental validation of these enhancements.
Comparative Analysis of Mechanical Properties
The efficacy of TMSPMA as a reinforcing agent is most evident when compared to untreated fillers and other coupling agents. The following tables summarize the quantitative data from various studies, showcasing the improvements in tensile strength, Young's modulus, and elongation at break.
Table 1: Mechanical Properties of TMSPMA-Reinforced Polymethyl Methacrylate (PMMA) Composites
| Reinforcement Type | Filler | Filler Loading (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Untreated | SiC Nanowhiskers | 0.8 | ~30.0 | Increased vs. PMMA | Decreased vs. PMMA |
| TMSPMA-Treated | SiC Nanowhiskers | 0.8 | ~33.1 [1] | Lowered vs. Untreated [1] | Improved vs. Untreated [1] |
Table 2: Mechanical Properties of TMSPMA-Reinforced Polystyrene (PS) Composites
| Reinforcement Type | Filler | Filler Loading (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Untreated | Olive Pomace Flour | 10 | Decreased vs. PS | Increased vs. PS | 3.96[2] |
| TMSPMA-Treated | Olive Pomace Flour | 10 | Improved vs. Untreated [2] | Increased vs. PS [2] | ~5.0 [2] |
| Untreated | Olive Pomace Flour | 30 | Decreased vs. PS | Increased vs. PS | 3.24[2] |
| TMSPMA-Treated | Olive Pomace Flour | 30 | Improved vs. Untreated [2] | Increased vs. PS [2] | ~3.3 [2] |
Table 3: Comparative Mechanical Properties of Wood-Polypropylene (PP) Composites with Different Coupling Agents
| Coupling Agent | Tensile Strength | Flexural Strength |
| None | Lower | Lower |
| TMSPMA (MPTMS) + Initiator | Higher than control | Data not available |
| Vinyltrimethoxysilane (VTMS) + Initiator | Higher than control | Data not available |
| Maleic Anhydride Grafted Polypropylene (MAPP) | Highest | Highest |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TMSPMA-reinforced polymers.
Protocol 1: Silane Treatment of Fillers
This protocol outlines the surface modification of fillers with TMSPMA to enhance their compatibility with a polymer matrix.
Materials:
-
Filler (e.g., SiC nanowhiskers, olive pomace flour)
-
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
-
Ethanol/Water solution (e.g., 80/20 v/v)
-
Acetic acid
-
Beaker or flask
-
Magnetic stirrer
-
Filtration apparatus
-
Oven
Procedure:
-
Prepare a solution of TMSPMA in an ethanol/water mixture.
-
Adjust the pH of the solution to approximately 4 by adding acetic acid.
-
Disperse the filler material in the TMSPMA solution.
-
Stir the mixture vigorously for a set duration (e.g., 2 hours) at room temperature to ensure uniform coating of the filler.
-
Filter the treated filler from the solution.
-
Wash the filtered filler with ethanol to remove any excess, unreacted silane.
-
Dry the treated filler in an oven at a specified temperature and duration (e.g., 80°C for 48 hours) to complete the condensation of the silane onto the filler surface.
Protocol 2: Preparation of Reinforced Polymer Composites by Solution Casting
This method is suitable for preparing thin films of polymer composites.
Materials:
-
Polymer pellets (e.g., PMMA)
-
TMSPMA-treated filler
-
Solvent (e.g., acetone)
-
Beaker
-
Magnetic stirrer
-
Ultrasonicator
-
Petri dish or casting surface
-
Drying oven
Procedure:
-
Dry the polymer pellets to remove any moisture.
-
Dissolve the dried polymer pellets in a suitable solvent with continuous stirring until a homogenous solution is formed.
-
Disperse the TMSPMA-treated filler into the polymer solution.
-
Stir the mixture vigorously to ensure a uniform dispersion of the filler.
-
Ultrasonicate the mixture for a period (e.g., 1 hour) to break down any agglomerates of the filler particles.
-
Pour the homogenous mixture into a petri dish or onto a flat casting surface.
-
Allow the solvent to evaporate at room temperature, followed by drying in an oven at a controlled temperature to obtain a thin composite film.
Protocol 3: Mechanical Testing - Tensile Properties
The tensile properties of the prepared polymer composites are determined according to established standards such as ASTM D638 for plastics in general or ASTM D882 for thin plastic sheeting.[3][4][5][6]
Equipment:
-
Universal Testing Machine (UTM) with appropriate load cell and grips
-
Extensometer (for precise strain measurement)
-
Caliper or micrometer for measuring specimen dimensions
Procedure:
-
Prepare test specimens from the composite films or molded parts with standardized dimensions (e.g., dog-bone shape for ASTM D638).[6]
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen securely in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load to the specimen at a constant crosshead speed until the specimen fractures.
-
Record the load-extension data throughout the test.
-
From the recorded data, calculate the tensile strength, Young's modulus, and elongation at break.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the mechanical properties of TMSPMA-reinforced polymers.
Caption: Experimental workflow for TMSPMA-reinforced polymer evaluation.
Signaling Pathways and Logical Relationships
The reinforcing effect of TMSPMA is based on the chemical bonds it forms between the filler and the polymer matrix. The following diagram illustrates this logical relationship.
Caption: TMSPMA coupling mechanism for polymer reinforcement.
References
A Comparative Guide to Surface Modification: Alternatives to 3-(Trimethoxysilyl)propyl Methacrylate
For researchers, scientists, and drug development professionals seeking to tailor the surface properties of materials, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) is a widely utilized silane coupling agent. However, a range of alternative silanes offer distinct advantages depending on the desired surface characteristics, such as hydrophilicity, hydrophobicity, or biocompatibility. This guide provides an objective comparison of TMSPMA with two common alternatives, (3-Aminopropyl)triethoxysilane (APTES) and Vinyltrimethoxysilane (VTES), supported by experimental data to inform your selection process.
Performance Comparison of Silane Coupling Agents
The choice of silane coupling agent significantly impacts the resulting surface properties. The following tables summarize quantitative data from various studies on the performance of TMSPMA, APTES, and VTES on glass and silica substrates, which are commonly used in research and drug development applications.
Table 1: Comparison of Surface Wettability
| Silane Coupling Agent | Substrate | Water Contact Angle (°) | Reference |
| 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) | Glass | 70 ± 4 | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 18 ± 2 | [2] |
| Glass | 55.8 | [3] | |
| ITO-coated Glass | 73.42 ± 2 | [4] | |
| Vinyltrimethoxysilane (VTES) | Glass (hydrophilic) | Increased hydrophobicity (qualitative) | [5] |
Note: Contact angle is a measure of the wettability of a surface. A lower contact angle indicates a more hydrophilic (water-attracting) surface, while a higher contact angle indicates a more hydrophobic (water-repelling) surface.
Table 2: Comparison of Adhesion Strength
| Silane Coupling Agent | Substrate | Adhesion Test | Adhesion Strength | Reference |
| 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) in adhesive | Glass-ceramic | Shear Bond Strength | ~25-30 MPa (immediate) | [6] |
| (3-Aminopropyl)triethoxysilane (APTES) in adhesive | Glass-ceramic | Shear Bond Strength | ~25-30 MPa (immediate) | [6] |
| Vinyltrimethoxysilane (VTES) - plasma polymerized film | Glass | Micro-scratch Test | Critical Load (Lc2): ~400 mN | [7] |
| Vinyltrimethoxysilane (VTES) - wet chemical process | Glass | Micro-scratch Test | Critical Load (Lc2): ~250 mN | [7] |
Note: Adhesion strength is a critical parameter for the durability of surface modifications. Different testing methods yield different units of measurement, making direct comparison challenging without standardized testing.
Table 3: Biocompatibility Insights
| Silane Coupling Agent | Biocompatibility Aspect | Findings | Reference |
| 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) | Cytotoxicity | Data not readily available in comparative studies. | |
| (3-Aminopropyl)triethoxysilane (APTES) | Cell Viability | Surface modification with APTES can provide good conditions for L929 cell growth. | [8] |
| Hemocompatibility | Generally considered biocompatible; can be further modified to improve blood compatibility. | [9][10][11][12] | |
| Vinyltrimethoxysilane (VTES) | Cytotoxicity | Data not readily available in comparative studies. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for surface modification using TMSPMA, APTES, and VTES.
Protocol 1: Surface Modification with 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA)
This protocol describes a common procedure for modifying a glass surface with TMSPMA.
-
Substrate Cleaning: Thoroughly clean the glass substrate by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrate with a stream of nitrogen and then in an oven at 110°C for at least 1 hour.
-
Plasma Treatment (Optional but Recommended): Expose the cleaned substrate to oxygen plasma to activate the surface by creating hydroxyl groups.
-
Silanization Solution Preparation: Prepare a 2% (v/v) solution of TMSPMA in anhydrous toluene.
-
Surface Treatment: Immerse the cleaned (and plasma-treated) substrate in the TMSPMA solution for 2 hours at room temperature.
-
Rinsing: Rinse the substrate sequentially with toluene and then ethanol to remove excess, unbound silane.
-
Curing: Cure the coated substrate in an oven at 110°C for 1 hour to promote the formation of a stable silane layer.[13]
Protocol 2: Surface Modification with (3-Aminopropyl)triethoxysilane (APTES)
This protocol outlines a widely used method for creating an amine-functionalized surface using APTES.
-
Substrate Cleaning: Clean the glass or silica substrate as described in Protocol 1.
-
Silanization Solution Preparation: Prepare a 2% (v/v) solution of APTES in 95% ethanol/5% water, adjusting the pH to 4.5-5.5 with acetic acid. Allow the solution to stir for 5 minutes for hydrolysis to occur.[14]
-
Surface Treatment: Immerse the cleaned substrate in the APTES solution for 20 minutes to 2 hours at room temperature.[2]
-
Rinsing: Rinse the substrate with ethanol to remove unbound APTES.
-
Curing: Cure the substrate at 110°C for 10-15 minutes.[14]
Protocol 3: Surface Modification with Vinyltrimethoxysilane (VTES)
This protocol describes a wet-chemical method for modifying a surface with VTES.
-
Substrate Cleaning: Clean the glass substrate as detailed in Protocol 1.
-
Hydrolysis of VTES: Prepare a solution of VTES in a water/ethanol mixture. The pH is typically adjusted to be acidic to promote hydrolysis.
-
Surface Treatment: Immerse the cleaned substrate in the hydrolyzed VTES solution. Reaction times can vary depending on the desired coating thickness and density.
-
Rinsing: Rinse the substrate with ethanol to remove excess silane.
-
Curing: Cure the coated substrate in an oven to complete the condensation and formation of the siloxane network on the surface.[7]
Visualizing the Process: Workflows and Mechanisms
To further clarify the experimental procedures and underlying chemical interactions, the following diagrams are provided.
Caption: A generalized experimental workflow for comparative analysis of surface modification with different silane coupling agents.
Caption: Simplified reaction mechanisms for TMSPMA, APTES, and VTES on a hydroxylated surface.
Conclusion
The selection of an appropriate silane coupling agent is a critical step in achieving the desired surface properties for a wide range of applications in research and drug development.
-
TMSPMA is an excellent choice when a hydrophobic surface is required, with the added benefit of a methacrylate group that can be used for subsequent polymerization reactions.
-
APTES provides a hydrophilic surface functionalized with primary amine groups, which are versatile for the covalent immobilization of biomolecules, making it a popular choice for biocompatible and biosensor applications.
-
VTES offers a vinyl group for polymerization and can be used to create hydrophobic surfaces. Plasma polymerization of VTES can lead to highly durable and strongly adherent coatings.
This guide provides a comparative overview to aid in the selection process. However, for any specific application, it is highly recommended to perform a focused study to optimize the surface modification protocol and to fully characterize the resulting surface to ensure it meets the required performance criteria.
References
- 1. researchgate.net [researchgate.net]
- 2. louis.uah.edu [louis.uah.edu]
- 3. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Effect of Surface Modification on Viability of L929 Cells on Zirconia Nanocomposite Substrat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Synthesis of a zwitterionic silane and its application in the surface modification of silicon-based material surfaces for improved hemocompatibility. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. documentsdelivered.com [documentsdelivered.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Cross-Validation of TMSPMA Functionalization: A Comparative Guide Using XPS and TGA
In the realm of materials science and drug development, the precise surface functionalization of substrates is paramount for achieving desired biological interactions and material properties. 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a widely utilized silane coupling agent that forms a critical link between inorganic substrates and organic polymers. Verifying the success and uniformity of this functionalization is a crucial step in the development of advanced materials. This guide provides a comprehensive comparison of two powerful analytical techniques, X-ray Photoelectron Spectroscopy (XPS) and Thermogravimetric Analysis (TGA), for the cross-validation of TMSPMA functionalization.
Principles of Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides detailed information about the surface chemistry, making it an ideal tool for confirming the presence and bonding of the TMSPMA layer.
Thermogravimetric Analysis (TGA) , on the other hand, measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to quantify the amount of organic material grafted onto an inorganic substrate. For TMSPMA-functionalized materials, TGA can determine the grafting density by measuring the mass loss associated with the thermal decomposition of the organic TMSPMA molecules.
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS)
A typical experimental setup for the XPS analysis of TMSPMA-functionalized surfaces involves the following steps:
-
Sample Preparation: The functionalized substrate is carefully mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. It is crucial to handle the sample with clean, powder-free gloves to avoid surface contamination.
-
Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface. For TMSPMA functionalization, the presence of Si, C, and O peaks is expected, in addition to the elements from the underlying substrate.
-
High-Resolution Scans: High-resolution scans are then acquired for the specific elements of interest (e.g., C 1s, Si 2p, O 1s). These scans provide information about the chemical states of the elements. For instance, the C 1s spectrum can be deconvoluted to identify different carbon bonds present in the TMSPMA molecule (C-Si, C-C, C=O).
-
Data Analysis: The atomic concentrations of the elements are calculated from the peak areas in the survey spectrum, corrected by relative sensitivity factors. The high-resolution spectra are curve-fitted to determine the relative proportions of different chemical states.
Thermogravimetric Analysis (TGA)
The protocol for TGA of TMSPMA-functionalized materials is as follows:
-
Sample Preparation: A small, accurately weighed amount of the functionalized material (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation. The temperature program is set, which typically involves an initial isothermal step to remove any adsorbed water, followed by a linear temperature ramp to a final temperature sufficient to ensure complete decomposition of the organic layer (e.g., up to 800 °C).
-
Measurement: The mass of the sample is continuously recorded as the temperature increases.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the total mass loss corresponding to the TMSPMA functionalization. The mass loss percentage is then used to calculate the grafting density of the TMSPMA on the substrate.
Cross-Validation Workflow
The complementary nature of XPS and TGA allows for a robust cross-validation of TMSPMA functionalization. XPS confirms the presence and chemical nature of the TMSPMA on the surface, while TGA provides a quantitative measure of the total organic content.
Quantitative Data Comparison
The quantitative data obtained from both techniques can be summarized and compared to provide a comprehensive picture of the functionalization.
| Analytical Technique | Parameter Measured | Typical Values for TMSPMA Functionalization | Interpretation |
| XPS | Atomic Concentration (%) | Si: 5-15%, C: 20-40%, O: 30-50% (varies with substrate) | Confirms the presence of TMSPMA on the surface. |
| C 1s High-Resolution | Peaks at ~284.8 eV (C-C/C-H), ~286.5 eV (C-O), ~289.0 eV (O-C=O) | Confirms the chemical structure of the methacrylate group. | |
| Si 2p High-Resolution | Peak at ~102-103 eV (Si-O-C/Si-O-Si) | Confirms the presence of the silane coupling agent. | |
| TGA | Mass Loss (%) | 2-20% (highly dependent on substrate surface area and reaction conditions) | Quantifies the amount of TMSPMA grafted onto the substrate. |
| Decomposition Temperature (°C) | Onset typically > 200 °C | Indicates the thermal stability of the functionalized layer. |
Note: The specific values will vary depending on the substrate, reaction conditions, and the density of the TMSPMA layer.
Signaling Pathway and Logical Relationship
The logical relationship between the functionalization process and the analytical outcomes can be visualized as follows:
Comparison with Alternatives
While XPS and TGA are powerful tools, other techniques can also be employed for the characterization of TMSPMA functionalization.
| Technique | Information Provided | Advantages | Limitations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups (e.g., C=O, Si-O-Si). | Relatively simple and fast. | Less quantitative than XPS and TGA. |
| Contact Angle Goniometry | Surface wettability and energy. | Simple, inexpensive, and provides information on surface properties. | Indirect measure of functionalization. |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness. | High-resolution imaging of the surface. | Does not provide chemical information. |
| Ellipsometry | Thickness of the functionalization layer. | Highly accurate for thin film thickness measurement. | Requires a smooth and reflective substrate. |
Conclusion
The cross-validation of TMSPMA functionalization using a combination of XPS and TGA provides a robust and comprehensive characterization of the modified surface. XPS offers invaluable insights into the surface chemistry and the successful grafting of the TMSPMA molecules, while TGA delivers quantitative data on the total organic content and thermal stability of the functionalized layer. By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality and consistency of their functionalized materials, a critical step in the development of high-performance products. The integration of data from both methods, as outlined in this guide, allows for a higher degree of confidence in the characterization of TMSPMA-functionalized surfaces.
Safety Operating Guide
Proper Disposal of 5-Hexen-2-one (EINECS 278-167-6): A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Hexen-2-one (also known as Allylacetone), a flammable liquid commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
5-Hexen-2-one is a flammable liquid and vapor, requiring careful handling in a controlled laboratory environment.[1] Always consult the Safety Data Sheet (SDS) for complete safety information before handling this chemical.
Personal Protective Equipment (PPE): All personnel handling 5-Hexen-2-one must wear appropriate PPE, including:
-
Eyeshields and a face shield
-
Chemical-resistant gloves
-
A respirator with a suitable filter (e.g., type ABEK (EN14387))[2]
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area. Use only non-sparking tools when opening or handling containers.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative data for 5-Hexen-2-one to inform safe storage and disposal decisions.
| Property | Value | Source(s) |
| EINECS Number | 278-167-6 | [2] |
| CAS Number | 109-49-9 | [2] |
| UN Number | UN1224 (Ketones, liquid, n.o.s.) or UN1993 (Flammable liquids, n.o.s.) | [1][4] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | III | [1] |
| EPA Hazardous Waste Code | D001 (Ignitable) | |
| Flash Point | 23°C (73°F) - closed cup | [1] |
| Boiling Point | 127°C to 129°C | [1] |
| Storage Class | 3 (Flammable Liquids) | [2] |
| Recommended Storage | Ambient temperatures, in a cool, dark, and well-ventilated place (<15°C recommended) | [1] |
Experimental Protocol for Waste Disposal
The proper disposal of 5-Hexen-2-one is a multi-step process that ensures safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing 5-Hexen-2-one. This includes pure, unused product, reaction byproducts, and contaminated materials.
-
Segregate the Waste: Do not mix 5-Hexen-2-one waste with other incompatible waste streams. It should be collected separately in a designated hazardous waste container.
Step 2: Waste Accumulation and Storage
-
Select an Appropriate Container: Use a UN-rated container suitable for flammable liquids.[3] For quantities of one gallon or less, the original container may be used.[3] For larger quantities, approved safety cans or DOT-approved containers should be utilized.[3] Glass containers for flammable liquids are subject to size restrictions.[5]
-
Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("5-Hexen-2-one"), and the associated hazards (e.g., "Flammable Liquid").[6]
-
Store Safely: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. The storage area must be well-ventilated, away from ignition sources, and secondary containment is recommended. Flammable liquids should not be stored in areas used for exits or stairways.[3] Quantities of flammable liquids exceeding 25 gallons must be stored in an approved flammable storage cabinet.[3]
Step 3: Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to absorb the spilled liquid. Do not use combustible materials like paper towels for large spills.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, properly labeled hazardous waste container for disposal.
Step 4: Arranging for Professional Disposal
-
Contact a Licensed Hazardous Waste Contractor: The disposal of 5-Hexen-2-one must be handled by a certified hazardous waste disposal company.
-
Prepare a Hazardous Waste Manifest: In coordination with the disposal company, complete a Uniform Hazardous Waste Manifest. This document tracks the waste from its point of generation to its final disposal facility.
-
Schedule Pickup: Arrange for the pickup and transportation of the hazardous waste by the licensed contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-Hexen-2-one.
Caption: Logical workflow for the safe disposal of 5-Hexen-2-one waste.
References
Essential Safety and Logistical Information for Handling EINECS 278-167-6
Chemical Identity: EINECS 278-167-6 is a chemical mixture known as CMIT/MIT, a reaction mass of 5-Chloro-2-methyl-4-isothiazolin-3-one (CIT/CMIT) and 2-Methyl-4-isothiazolin-3-one (MIT).[1] This combination is a potent biocide and preservative.[2]
Core Hazards: This chemical mixture is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause severe skin burns, eye damage, and may trigger an allergic skin reaction.[1][3] The substance is also very toxic to aquatic life with long-lasting effects.[1][3]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure the safety of researchers, scientists, and drug development professionals when handling CMIT/MIT. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or PVC gloves are recommended. Ensure gloves are clean, fit well, and have a breakthrough time appropriate for the duration of handling.[1][4][5] |
| Eyes | Safety goggles and/or face shield | Goggles should be worn for protection against chemical splashes or mists. A face shield should be used in conjunction with goggles when there is a higher risk of splashes.[4][6] |
| Body | Laboratory coat or chemical-resistant apron | A lab coat is required when working with or near hazardous chemicals.[4] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area. If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required. Consultation with an Environment, Health, and Safety (EHS) professional is necessary to determine the appropriate respirator.[7] |
| Feet | Closed-toe shoes | Required in laboratory settings where hazardous chemicals are handled.[4] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risks associated with CMIT/MIT. The following workflow outlines the key steps for safe handling.
Disposal Plan
Proper disposal of CMIT/MIT and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste contaminated with CMIT/MIT, including empty containers, used gloves, and disposable lab coats, must be collected as hazardous waste.[8]
-
Liquid waste should be collected in a designated, sealed, and properly labeled hazardous waste container.[9]
-
Solid waste should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.[9]
-
Do not discharge any CMIT/MIT waste down the drain.[9]
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with a "Hazardous Waste" tag, identifying the contents.[9]
-
Store waste containers in a designated satellite accumulation area (SAA) with secondary containment to prevent spills.[8]
-
Ensure incompatible chemicals are not stored in the same secondary containment.[8]
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of hazardous waste.[8][9]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols: Safe Handling and Spill Cleanup
Protocol for Safe Handling of CMIT/MIT:
-
Hazard Review: Before beginning work, review the Safety Data Sheet (SDS) for CMIT/MIT.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling concentrated solutions.
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE in the correct order: lab coat, safety goggles and face shield, and finally, gloves.[10]
-
Chemical Transfer: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Post-Handling: After use, securely cap the container. Decontaminate the work area with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in the reverse order, being careful to avoid self-contamination. Dispose of single-use PPE in the hazardous waste stream.[10]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Protocol for Spill Cleanup:
-
Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert others and your supervisor.
-
Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large spills, contact your institution's EHS department.
-
Contain the Spill: Use a chemical spill kit to contain the spill. Absorbent pads or materials should be placed around the perimeter of the spill.
-
Neutralize and Absorb: Apply an appropriate absorbent material from the spill kit to the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
-
Dispose of Waste: All materials used for the cleanup must be disposed of as hazardous waste.
References
- 1. kementec.com [kementec.com]
- 2. MIT (CAS: 2682-20-4) and CIT (CAS: 26172-55-4) analytical laboratories - Analytice [analytice.com]
- 3. redox.com [redox.com]
- 4. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 5. cdnweb.mict.com.ph [cdnweb.mict.com.ph]
- 6. zeelproductonline.co.in [zeelproductonline.co.in]
- 7. ehs.mit.edu [ehs.mit.edu]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. m.youtube.com [m.youtube.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
